o-Phenacylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenacylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPCDOOBNXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182998 | |
| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-31-4 | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2881-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Toluic acid, alpha-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenacylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6KA96ZXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
o-Phenacylbenzoic Acid: A Technical Guide to its Synthesis, History, and Characterization
Introduction
o-Phenacylbenzoic acid, systematically named 2-(2-oxo-2-phenylethyl)benzoic acid, is an aromatic keto-acid of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring a carboxylic acid, a ketone, and two aromatic rings, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides an in-depth exploration of the historical context of its synthesis, detailed modern synthetic protocols, mechanistic insights, and comprehensive characterization data, tailored for researchers, chemists, and professionals in drug development.
PART 1: Historical Perspective and Discovery
The conceptual framework for the synthesis of this compound and related aromatic keto-acids is rooted in the foundational discoveries of late 19th and early 20th-century organic chemistry. While a singular "discovery" paper for this specific molecule is not prominent in historical literature, its synthesis is a logical extension of several classical reactions.
The most significant of these is the Friedel-Crafts acylation , discovered in 1877 by Charles Friedel and James Mason Crafts. This reaction, involving the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, became a cornerstone for forming carbon-carbon bonds to an aromatic system.[1] Early work in this area focused on synthesizing benzophenone derivatives. For instance, the industrial synthesis of o-benzoylbenzoic acid, a structural isomer of our target molecule, is achieved via the Friedel-Crafts reaction between phthalic anhydride and benzene.[2][3] This established a clear precedent for the synthesis of ortho-substituted aromatic keto-acids.
Another relevant historical development is the chemistry of phthalide, a lactone of 2-(hydroxymethyl)benzoic acid. Reactions of phthalide and its parent compound, phthalic anhydride, with organometallic reagents like Grignard reagents, were explored in the early 1900s.[4][5] These investigations demonstrated that the phthalide scaffold could be opened and functionalized to create ortho-substituted benzoic acid derivatives, laying the groundwork for the most logical and efficient modern synthesis of this compound.
PART 2: Core Synthetic Methodologies
The most reliable and widely applicable synthesis of this compound involves a two-step sequence starting from phthalide: 1) nucleophilic addition of a phenyl Grignard reagent, and 2) subsequent oxidation of the resulting secondary alcohol.
Section 2.1: Synthesis via Grignard Reaction and Subsequent Oxidation
This pathway is favored due to its high selectivity and the commercial availability of the starting materials.
Step 1: Nucleophilic Addition of Phenylmagnesium Bromide to Phthalide
The first step involves the reaction of phenylmagnesium bromide (PhMgBr), a potent nucleophile, with phthalide. The Grignard reagent attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring. An acidic workup then protonates the intermediate alkoxide to yield 2-(hydroxyphenylmethyl)benzoic acid.
Step 2: Oxidation of 2-(hydroxyphenylmethyl)benzoic acid
The secondary alcohol formed in the first step is then selectively oxidized to a ketone. This transformation is crucial and requires an oxidizing agent that does not affect the other functional groups, particularly the aromatic rings. Pyridinium chlorochromate (PCC) is a common and effective choice for this step, though other methods like Swern oxidation or the use of Dess-Martin periodinane are also viable alternatives.[6] The strong oxidation of alkylbenzenes using permanganate or chromic acid is also a well-established method for generating benzoic acids, highlighting the importance of controlled oxidation in this synthetic family.[7]
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is intended for qualified professionals. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment.
Part A: Synthesis of 2-(hydroxyphenylmethyl)benzoic acid
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere using a nitrogen or argon gas inlet.
-
Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide by reacting bromobenzene (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or THF.[8] The reaction is initiated, if necessary, with a small crystal of iodine.[9]
-
Reactant Preparation: Dissolve phthalide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Add the phthalide solution dropwise to the stirred Grignard reagent at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of phthalide.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred solution of 1 M aqueous HCl cooled in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(hydroxyphenylmethyl)benzoic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Part B: Oxidation to this compound
-
Apparatus Setup: In a round-bottom flask with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).[6]
-
Addition of Alcohol: Dissolve the 2-(hydroxyphenylmethyl)benzoic acid from Part A (1.0 equivalent) in a minimal amount of DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
PART 3: Mechanistic Insights and Causality
Understanding the "why" behind experimental choices is critical for successful and reproducible synthesis.
The Grignard Reaction
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[9]
-
Causality of Anhydrous Conditions: The carbanionic character of the Grignard reagent means it will readily react with any protic source, such as water or alcohols.[8] This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl. Therefore, maintaining strictly anhydrous (dry) conditions by flame-drying glassware and using anhydrous solvents is paramount to prevent quenching the reagent and ensure a high yield.[10]
-
Choice of Solvent: Diethyl ether or THF are ideal solvents. Their lone pair of electrons on oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent in solution and preventing its aggregation.
The Oxidation Step
The choice of oxidant is critical for selectively converting the secondary alcohol to a ketone without over-oxidizing or causing side reactions.
-
Why PCC? Pyridinium chlorochromate (PCC) is a milder chromium(VI) reagent compared to chromic acid. It reliably oxidizes primary alcohols to aldehydes and secondary alcohols to ketones, with the reaction typically stopping at that stage.[6] Its mildness prevents cleavage of the C-C bond or unwanted reactions with the aromatic rings.
-
Alternative Oxidants:
-
Swern Oxidation: Uses DMSO activated by oxalyl chloride at low temperatures (-78 °C). It is very mild and avoids heavy metals, but generates the foul-smelling dimethyl sulfide as a byproduct.[6]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild, selective, and metal-free oxidation at room temperature, making it an excellent, albeit more expensive, alternative.[6]
-
PART 4: Characterization and Validation
Unambiguous characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound.
Table 1: Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Absorption |
| ¹H NMR | Carboxylic Acid (-COOH) | δ 10.0 - 13.0 ppm (broad singlet, 1H) |
| Aromatic Protons (Ar-H) | δ 7.2 - 8.2 ppm (multiplet, 9H) | |
| Methylene Protons (-CH₂-) | δ 4.3 - 4.6 ppm (singlet, 2H) | |
| ¹³C NMR | Carboxylic Carbonyl (-C OOH) | δ ~168-172 ppm |
| Ketone Carbonyl (-C =O) | δ ~198-202 ppm | |
| Aromatic Carbons | δ ~125-145 ppm | |
| Methylene Carbon (-C H₂-) | δ ~45-50 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (very broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | |
| C=O Stretch (Ketone) | ~1685 cm⁻¹ (strong) | |
| C=C Stretch (Aromatic) | ~1600, 1450 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 240.08 |
Note: NMR shifts are reported in ppm relative to TMS and can vary based on solvent.[11][12][13] IR absorptions are in cm⁻¹.
Self-Validating System
-
¹H NMR: The integration of the proton signals should correspond to the number of protons (1:9:2). The singlet for the methylene protons is a key indicator that it is adjacent to a carbonyl group and not a chiral center.
-
¹³C NMR: The appearance of two distinct carbonyl signals in the downfield region (~170 ppm and ~200 ppm) is definitive proof of the presence of both the carboxylic acid and ketone functional groups.[14]
-
IR Spectroscopy: The spectrum provides a quick and reliable confirmation of the key functional groups. The very broad O-H stretch and the two distinct C=O stretches are characteristic fingerprints of an aromatic keto-acid.[6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₅H₁₂O₃) by providing a highly accurate mass measurement.
Conclusion
This compound represents a classic yet highly relevant molecule in modern organic synthesis. While its direct discovery is intertwined with the broader development of aromatic chemistry, its synthesis is now well-established through a robust and logical sequence involving Grignard addition to phthalide followed by selective oxidation. This guide has detailed the historical context, provided a field-proven experimental protocol, and explained the critical mechanistic reasoning behind the synthetic choices. The comprehensive characterization data serves as a benchmark for researchers, ensuring the integrity and validity of their results. As a versatile intermediate, this compound will undoubtedly continue to be a valuable starting material for innovation in medicinal chemistry and materials science.
References
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Howell, L. B. (1920). THE REACTION BETWEEN PHENYL-MAGNESIUM BROMIDE AND THE ESTERS OR ANHYDRIDE OF PHTHALIC ACID. Journal of the American Chemical Society. [Link]
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Mohrig, J. R., et al. Grignard Reaction. Lab Handout. [Link]
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Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
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University of Texas at Dallas. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
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Howell, L. B. (1920). GRIGNARD RFACTZON ON PHTHALIC ACID DERIVATIVES. Zenodo. [Link]
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NileRed. (2021). Generation and Reaction of a Grignard Reagent. YouTube. [Link]
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Royal Society of Chemistry. Supplementary Information for a manuscript. [Link]
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Krishnamurthy, R. (2022). Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways. Nature Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]
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Ravasio, N., et al. (2020). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI. [Link]
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Virtanen, A. I., & Rautanen, N. (1954). The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. Journal of the American Chemical Society. [Link]
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Divinsky, A. S., et al. (2015). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]
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ChemSurvival. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube. [Link]
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Sakkas, V., et al. (2013). Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid derivative. ResearchGate. [Link]
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Chen, Y., & Liu, G. (2023). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid. ECS Meeting Abstracts. [Link]
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Chalmers, B. A., et al. (2016). Reaction of 2-(4-hydroxybenzoyl)benzoic acid (8) with dialkylphenols in methanesulfonic acid. ResearchGate. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of o-Phenacylbenzoic Acid
Introduction: Elucidating the Structure of a Versatile Benzophenone Derivative
o-Phenacylbenzoic acid, systematically known as 2-(2-oxo-2-phenylethyl)benzoic acid, is a bifunctional organic molecule featuring a carboxylic acid and a ketone. This structural arrangement makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. The precise characterization of its molecular structure is paramount for its application in drug development and materials science. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound.
This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical, in-depth understanding of why the spectra appear as they do and how to reliably obtain and interpret this data. We will delve into the causality behind experimental choices and the logic of spectral interpretation, grounding our discussion in the fundamental principles of chemical spectroscopy.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectroscopic signature. The molecule consists of a benzoic acid moiety substituted at the ortho position with a phenacyl group. The presence of two aromatic rings, a carboxylic acid, a ketone, and a methylene bridge provides a rich landscape for spectroscopic analysis.
Molecular Formula: C₁₅H₁₂O₃ Molecular Weight: 240.25 g/mol
A key structural consideration for related compounds like o-benzoylbenzoic acid is the potential for ring-chain tautomerism, where the carboxylic acid can react with the ketone to form a cyclic lactol.[1][2] While this compound has a methylene spacer that makes this specific tautomerism less likely, it is a crucial reminder that the observed spectroscopic data represents the most stable form of the molecule under the analytical conditions.
Caption: A generalized workflow for the synthesis and spectroscopic validation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is critically dependent on proper sample preparation and instrument setup.[4]
1. Sample Preparation:
-
Analyte: Accurately weigh 10-20 mg of dry this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For compounds with exchangeable protons like carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it slows down the exchange rate, allowing the acidic proton to be observed.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point for the chemical shift scale.[5]
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[4]
2. Instrument Operation (Typical 400 MHz Spectrometer):
-
Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning within the NMR probe.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, an automated or manual process that optimizes the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.[4]
-
Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Processing: The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform (FT). This involves phasing the spectrum, correcting the baseline, and integrating the signals (for ¹H NMR).
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).
Caption: Molecular structure of this compound with protons labeled for NMR discussion.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Hₐ (COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the attached oxygens and potential hydrogen bonding. Its signal is often broad and may exchange with trace water in the solvent.[6] |
| Hₑ, Hᵢ | 7.9 - 8.2 | Multiplet (likely dd) | 2H | Protons ortho to the ketone's carbonyl group on the phenacyl ring are significantly deshielded by the electron-withdrawing nature of the carbonyl.[7] |
| Hₖ | 7.9 - 8.1 | Multiplet (likely dd) | 1H | The proton ortho to the carboxylic acid group (Hₖ) is deshielded by the anisotropy and electron-withdrawing character of the -COOH group. |
| Hf, Hh, Hⱼ | 7.2 - 7.7 | Multiplet | 3H | The remaining aromatic protons on the benzoic acid ring. Their signals will be complex and overlapping. |
| Hg | 7.2 - 7.7 | Multiplet | 2H | The meta protons on the phenacyl ring. |
| Hₐ | 4.3 - 4.6 | Singlet | 2H | The methylene protons are adjacent to two electron-withdrawing groups (a phenyl ring and a carbonyl group), placing them in the benzylic ketone region. With no adjacent protons, the signal is expected to be a singlet. |
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shift is indicative of the carbon's hybridization and electronic environment.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ketone C=O | 195 - 205 | Ketone carbonyl carbons are highly deshielded and appear far downfield.[8] |
| Carboxylic Acid C=O | 165 - 175 | Carboxylic acid carbonyls are also downfield but are more shielded than ketones due to resonance with the adjacent -OH group.[9] |
| Aromatic C (quaternary) | 125 - 150 | The two carbons attached to the substituents (C-COOH and C-CH₂) and the ipso-carbon of the phenacyl ring will have distinct shifts in the aromatic region, generally without strong signals due to longer relaxation times.[10] |
| Aromatic C-H | 125 - 140 | The nine CH carbons of the two aromatic rings will appear in this region. The specific shifts are influenced by the electronic effects of the substituents.[10] |
| Methylene (-CH₂-) | 40 - 50 | The methylene carbon is attached to a phenyl group and a carbonyl group, placing it in this characteristic downfield aliphatic region. |
Part 2: Infrared (IR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). It is an excellent technique for identifying the presence of specific functional groups.[11]
Experimental Protocol: Acquiring an FTIR Spectrum
Modern FTIR analysis is rapid and requires minimal sample preparation, especially with an Attenuated Total Reflectance (ATR) accessory.[11]
1. Sample Preparation (ATR Method):
-
Clean Crystal: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Apply Sample: Place a small amount of the solid this compound powder directly onto the crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
2. Data Acquisition:
-
Scan: Acquire the sample spectrum. The instrument automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[12]
IR Spectral Interpretation (Predicted)
The IR spectrum is interpreted by correlating absorption bands (peaks) with specific bond vibrations.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad, strong absorption band, often obscuring the C-H stretches in this region. This broadness is due to hydrogen bonding.[13] |
| 3100 - 3000 | C-H stretch | Aromatic | Medium to weak sharp peaks. |
| ~1710 | C=O stretch | Ketone (Aryl) | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[14] |
| ~1690 | C=O stretch | Carboxylic Acid (Aromatic) | Strong, sharp peak, often slightly lower in frequency than the ketone due to hydrogen bonding dimerization.[14] |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Multiple medium to sharp bands. |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong absorption. |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic | Strong bands whose positions can indicate the substitution pattern of the rings. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for identification and structural elucidation.[15]
Experimental Protocol: Acquiring an EI Mass Spectrum
1. Sample Introduction:
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[15]
2. Ionization and Analysis:
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[16]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion.
Mass Spectrum Interpretation (Predicted)
The mass spectrum is a plot of relative ion abundance versus m/z.
Caption: A simplified potential fragmentation pathway for this compound under electron ionization.
| m/z Value | Proposed Fragment | Formation Mechanism |
| 240 | [C₁₅H₁₂O₃]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight of the compound. |
| 223 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[17] |
| 195 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical, a form of α-cleavage.[17] |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation . This is a very common and often abundant fragment from benzoyl-containing compounds, resulting from α-cleavage between the ketone carbonyl and the methylene group. This would be a highly stabilized and therefore prominent peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation . Formed by the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105). This is also a very characteristic fragment. |
The most diagnostic peaks would be the molecular ion at m/z 240, and the strong fragments at m/z 105 and m/z 77, which are indicative of the phenacyl substructure.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key carboxylic acid and ketone functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic substructures through fragmentation. While direct experimental data can vary slightly based on instrumentation and conditions, the predicted spectral features outlined in this guide provide a robust and scientifically grounded template for the analysis of this important molecule. This comprehensive approach ensures the high degree of certainty required by researchers in drug discovery and chemical synthesis.
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SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester - Optional[13C NMR]. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of o-Phenacylbenzoic Acid
This guide provides a comprehensive analysis of the key physical properties of o-Phenacylbenzoic acid (2-phenacylbenzoic acid), focusing on its melting point and solubility. These characteristics are fundamental to understanding the compound's behavior in both research and applied settings, particularly within the pharmaceutical industry. While specific experimental data for this compound is not widely published, this document outlines the core principles, predictive analyses based on its molecular structure, and the authoritative methodologies used to determine these critical parameters.
Introduction: The Significance of Physical Properties in Chemical and Pharmaceutical Development
This compound, with the molecular formula C₁₅H₁₂O₃, is an aromatic carboxylic acid.[1] Understanding its physical properties is not merely an academic exercise; it is a critical prerequisite for its potential application in fields like medicinal chemistry and materials science. Two of the most foundational of these properties are melting point and solubility.
-
Melting Point serves as a crucial indicator of a substance's purity and identity.[2][3] For drug development professionals, a sharp and defined melting point is a primary confirmation of the purity of an active pharmaceutical ingredient (API).[4][5] Conversely, a depressed and broad melting range often signifies the presence of impurities.[6]
-
Solubility is a paramount factor influencing a drug's bioavailability and therapeutic efficacy.[7][8] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[] Poor aqueous solubility is a major challenge in drug development, often leading to inadequate and variable absorption, which can render a promising compound ineffective.[7][10]
This guide will provide the theoretical framework and practical, field-proven protocols for evaluating these properties for a compound like this compound.
Melting Point Analysis of this compound
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline solid, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, melting point determination is a fast and reliable method to assess purity.[4]
The melting point of this compound is dictated by its molecular structure:
-
Molecular Weight: It has a relatively high molecular weight (240.25 g/mol ), which generally contributes to a higher melting point compared to smaller molecules.
-
Intermolecular Forces: The structure contains a carboxylic acid group capable of strong hydrogen bonding. These bonds create a dimeric structure in the solid state, which requires significant thermal energy to disrupt.
-
Molecular Symmetry and Packing: The molecule's shape and ability to pack efficiently into a stable crystal lattice will significantly influence its melting point.
The capillary method is the standard technique recognized by most pharmacopeias for determining melting point.[11][12] The protocol below describes a self-validating system for obtaining accurate and reproducible results.
Objective: To determine the melting point range of a solid organic compound.
Methodology:
-
Sample Preparation (The Foundation of Accuracy):
-
Capillary Tube Loading:
-
Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample.
-
Compact the sample into the sealed end of the tube by tapping the tube gently or by dropping it through a long glass tube onto a hard surface.[13] The final packed sample height should be 2–3 mm.[11][14]
-
-
Measurement Procedure:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Approximation (Optional but Recommended): First, perform a rapid determination by heating at a fast rate (e.g., 10°C/minute) to find an approximate melting range.[14]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point found in the previous step.[14]
-
Decrease the heating rate to 1–2°C per minute.[14] A slow heating rate near the melting point is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
-
Data Recording:
Caption: Experimental workflow for capillary melting point determination.
Solubility Profile of this compound
Solubility dictates the fate of a potential drug candidate.[15] More than 40% of new chemical entities exhibit poor aqueous solubility, making solubility analysis a cornerstone of preclinical development.[8]
A qualitative prediction of this compound's solubility can be derived from its structure:
-
Polar Group: The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding with polar solvents like water and alcohols.
-
Nonpolar Moiety: The molecule is dominated by three aromatic rings, which constitute a large, nonpolar, and hydrophobic surface area.
Based on this, this compound is expected to be:
-
Poorly soluble in water. The large nonpolar part of the molecule will outweigh the solubilizing effect of the single carboxylic acid group.
-
Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), which can interact favorably with its aromatic structure.
-
pH: As a carboxylic acid, its aqueous solubility will be highly pH-dependent. In acidic solutions (low pH), it will exist in its neutral, less soluble form. In basic solutions (high pH), it will be deprotonated to its carboxylate salt, which is an ion and thus significantly more water-soluble.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble than their more stable crystalline counterparts.
The saturation shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the most reliable and accurate data.[16][17]
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
-
System Preparation:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a glass vial or flask.[16] Ensuring an excess of solid is visible is crucial for confirming that the resulting solution is saturated.
-
-
Equilibration:
-
Seal the vials and place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[18] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any undissolved solid particles.
-
Separate the dissolved solute from the undissolved solid via filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed.[18]
-
-
Concentration Analysis:
-
Quantify the concentration of the compound in the clear filtrate or supernatant. This is typically done using a validated analytical method such as:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a chromophore and no other components in the solution absorb at the same wavelength.
-
-
The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
-
-
Data Reporting:
-
Solubility is reported in units such as mg/mL or µg/mL. The pH of the saturated solution should also be measured and reported, as it can influence the final value.[16]
-
Caption: Workflow for the "gold standard" shake-flask solubility method.
Summary of Physicochemical Data
The following tables summarize the known and predicted physical properties of this compound. For comparative purposes, data for the related compound Benzoic Acid is also provided.
Table 1: Melting Point Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
|---|---|---|---|
| This compound | C₁₅H₁₂O₃ | 240.25 | Data not available in surveyed literature |
| Benzoic Acid (Reference) | C₇H₆O₂ | 122.12 | 122[19] |
Table 2: Solubility Profile
| Compound | Aqueous Solubility | Solubility in Organic Solvents (e.g., Ethanol, DMSO) | pH-Dependence |
|---|---|---|---|
| This compound | Predicted to be low | Predicted to be high | Solubility expected to increase significantly at pH > pKa |
| Benzoic Acid (Reference) | 3.44 g/L (at 25°C)[19] | High (e.g., 55.9 g/100g in ethanol at 23°C)[19] | Highly dependent on pH |
References
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Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?[Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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YouTube. (2025, August 23). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines?[Link]
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NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]
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Healthmanagement.org. (2025, July 31). Melting point of drug: Significance and symbolism. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
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PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
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Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery?[Link]
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Mettler Toledo. What is Melting Point?[Link]
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YouTube. (2025, November 12). Why Are Accurate Melting Points Crucial For Chemical Purity Analysis?[Link]
-
Ingenta Connect. (2020, December 14). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
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PubChem - NIH. o-Phenylbenzoic acid | C13H10O2 | CID 70357. [Link]
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PubChemLite. This compound (C15H12O3). [Link]
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PubChem - NIH. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813. [Link]
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Cheméo. Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). [Link]
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Cheméo. Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7). [Link]
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-
UNT Digital Library. (2025, November 6). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. [Link]
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A Theoretical and Computational Guide to o-Phenacylbenzoic Acid: Structure, Spectroscopy, and Electronic Properties
This in-depth technical guide provides a comprehensive theoretical framework for the investigation of o-phenacylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry methods to understand the molecular properties of this and similar keto-acid compounds. This document moves beyond a simple recitation of methods, offering a rationale for the selected computational strategies and a predictive analysis of the results, grounded in established theoretical principles.
Introduction: The Scientific Case for Studying this compound
This compound is a bifunctional organic molecule containing a carboxylic acid group and a ketone, linked by a flexible methylene bridge and positioned in an ortho configuration on a benzene ring. This unique arrangement suggests a rich conformational landscape and the potential for intramolecular interactions, such as hydrogen bonding, which can significantly influence its chemical behavior, reactivity, and biological activity. The proximity of the electron-withdrawing carboxylic acid and phenacyl groups is also expected to modulate the electronic properties of the aromatic system.
Theoretical studies are indispensable for elucidating the fundamental properties of such molecules at an atomic level of detail, which can be challenging to probe experimentally. By employing quantum chemical calculations, we can predict its three-dimensional structure, conformational preferences, spectroscopic signatures, and electronic characteristics. This guide outlines a robust computational protocol for achieving a deep understanding of this compound, providing a foundation for further experimental work or for its use as a scaffold in medicinal chemistry and materials science.
The Computational Cornerstone: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. DFT methods model electron correlation effects efficiently, which is crucial for accurately describing the electronic structure and properties of conjugated systems and molecules with multiple functional groups.
Rationale for Method Selection
Our choice of theoretical approach is guided by extensive validation in the literature for similar aromatic carboxylic acids.[1][2]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for geometry optimization and vibrational frequency calculations. B3LYP is renowned for its reliability in predicting molecular geometries and vibrational spectra for a wide range of organic compounds.[3][4] For electronic properties, such as excitation energies, a range-separated functional like CAM-B3LYP is often preferable due to its improved handling of long-range interactions and charge-transfer excitations.[2]
-
Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-split valence basis set provides sufficient flexibility for describing the electron distribution. The addition of diffuse functions (++) is critical for accurately modeling systems with potential intramolecular hydrogen bonds and for describing the lone pairs on oxygen atoms, while polarization functions (d,p) are essential for correctly representing the bonding environment.[3][4]
-
Solvation Model: To simulate a realistic chemical environment and enable comparison with experimental data typically collected in solution, the Solvation Model based on Density (SMD) will be applied.[2] This implicit solvation model provides a good approximation of the bulk solvent effects on the molecular structure and properties.
Computational Workflow
A systematic theoretical investigation follows a well-defined workflow. The diagram below outlines the logical progression from initial structure generation to the final analysis of molecular properties.
Caption: 2D representation of the chemical structure of this compound.
Geometric Parameters
Following full geometry optimization of the most stable conformer, the key bond lengths and angles can be extracted. The table below presents predicted values based on established data for similar functional groups. [1][3]These theoretical values serve as a benchmark for comparison with future experimental data (e.g., from X-ray crystallography).
| Parameter | Bond/Angle | Predicted Value | Justification |
| Bond Lengths | |||
| C=O (Carboxylic Acid) | ~1.21 Å | Typical C=O double bond length in carboxylic acids. | |
| C-O (Carboxylic Acid) | ~1.36 Å | Single bond character, elongated due to resonance. | |
| O-H (Carboxylic Acid) | ~0.97 Å | Standard O-H bond length. | |
| C=O (Ketone) | ~1.23 Å | Typical C=O double bond in an aryl ketone. | |
| C-C (Aromatic Ring) | 1.39 - 1.41 Å | Characteristic of aromatic C-C bonds. | |
| Bond Angles | |||
| O=C-O (Carboxylic Acid) | ~123° | sp² hybridized carbon. | |
| C-C=O (Ketone) | ~120° | sp² hybridized carbon. |
Predicted Spectroscopic Signatures
Theoretical calculations are highly effective at predicting various types of molecular spectra, which is invaluable for interpreting experimental results.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational analysis not only confirms that the optimized structure is a true energy minimum but also allows for the prediction of the infrared and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors. [3]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching (H-bonded) | Broad, Strong (IR) |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium (IR), Strong (Raman) |
| C=O (Ketone) | ~1685 | Stretching | Strong (IR) |
| C=O (Carboxylic Acid) | ~1710 | Stretching | Strong (IR) |
| C=C (Aromatic) | 1610 - 1450 | Ring Stretching | Medium-Strong (IR & Raman) |
The distinct carbonyl stretching frequencies for the ketone and carboxylic acid are particularly important diagnostic peaks. [5][6]Their exact positions can provide insight into the degree of conjugation and potential hydrogen bonding.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. [3]The predicted values, referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra.
| Nucleus | Predicted Chemical Shift (ppm) | Environment |
| ¹H NMR | ||
| ~10-12 | Carboxylic Acid (COOH) | |
| ~7.2-8.0 | Aromatic (Ar-H) | |
| ~4.3 | Methylene (-CH₂-) | |
| ¹³C NMR | ||
| ~168 | Carboxylic Acid (COOH) | |
| ~197 | Ketone (Ar-CO-) | |
| ~125-140 | Aromatic (Ar-C) | |
| ~45 | Methylene (-CH₂-) |
UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings.
| Predicted λ_max (nm) | Transition Type | Associated Chromophore |
| ~245 | π → π | Phenyl ring of the phenacyl group |
| ~280 | π → π | Substituted benzoic acid ring |
| ~320 | n → π* | Carbonyl groups |
The positions and intensities of these absorptions will be sensitive to the molecular conformation and the solvent environment. [3]
Step-by-Step Protocol for Computational Analysis
This section provides a generalized protocol for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian.
Protocol: DFT Analysis of this compound
-
Structure Building:
-
Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Conformational Search (Optional but Recommended):
-
Identify the key rotatable bonds (dihedral angles).
-
Set up a "scan" calculation to rotate one or more of these dihedrals in a stepwise manner (e.g., in 15° increments), performing a constrained optimization at each step.
-
Plot the resulting energy profile to identify the low-energy conformers.
-
-
Geometry Optimization and Frequency Calculation:
-
For the most stable conformer, create an input file with the following keywords (syntax may vary): #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(SMD,Solvent=Water)
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation to follow the optimization.
-
SCRF specifies the solvent model.
-
Run the calculation. Upon completion, verify that the optimization converged and that there are no imaginary frequencies, confirming a true minimum.
-
-
Spectroscopic and Electronic Property Calculations:
-
Using the optimized geometry from the previous step, perform single-point energy calculations for additional properties.
-
NMR: #p B3LYP/6-311++G(d,p) NMR SCRF=(SMD,Solvent=Chloroform) (Note: Chloroform is a common NMR solvent).
-
UV-Vis: #p CAM-B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(SMD,Solvent=Methanol) (Note: TD-DFT is often run with a different functional).
-
NBO Analysis: Add Pop=NBO to the route section of a single-point calculation.
-
-
Data Analysis:
-
Extract optimized coordinates, bond lengths, and angles from the optimization output file.
-
Visualize the vibrational modes and compare the calculated frequencies (after scaling) to experimental IR/Raman spectra.
-
Analyze the calculated NMR shielding tensors and convert them to chemical shifts.
-
Examine the output of the TD-DFT calculation for excitation energies (which can be converted to λ_max) and oscillator strengths (related to peak intensity).
-
Review the NBO output for atomic charges and donor-acceptor interactions.
-
Conclusion and Future Directions
This guide has established a comprehensive theoretical framework for the detailed investigation of this compound using modern computational chemistry techniques. The outlined DFT-based protocol provides a robust pathway to predict its conformational preferences, geometric structure, and spectroscopic properties with a high degree of confidence. The predictive data presented herein serves as a valuable reference for guiding and interpreting future experimental studies.
Further theoretical work could explore the molecule's reactivity, such as predicting its pKa,[2] mapping reaction pathways,[7] or investigating its antioxidant potential by calculating bond dissociation enthalpies.[8][9] For researchers in drug development, these computational models can be extended to study docking interactions with biological targets, providing insights into its potential as a therapeutic agent. The synergy between these theoretical predictions and empirical validation will ultimately lead to a complete and nuanced understanding of the chemical and physical nature of this compound.
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Renner, C., Behrendt, R., Spörlein, S., Wachtveitl, J., & Moroder, L. (2000). Photomodulation of conformational states. I. Mono- and bicyclic peptides with (4-amino)phenylazobenzoic acid as backbone constituent. Biopolymers, 54(7), 489-500. [Link]
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Yildiz, N., et al. (2015). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 838-848. [Link]
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Zhou, J., Ran, J., & Zhang, L. (2018). A DFT study on the reaction pathway for the oxidation of C6H2(OH)3CH3 to hydroxyl benzoic acid. Journal of Fuel Chemistry and Technology, 46(2), 189-197. [Link]
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Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa. [Link]
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Ghavami, R., & Koohi, M. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
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Englert, U., et al. (2019). Conformational dimorphism in o-nitrobenzoic acid: alternative ways to avoid the O⋯O clash. Acta Crystallographica Section C: Structural Chemistry, 75(5), 571-577. [Link]
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Unveiling o-Phenacylbenzoic Acid: A Technical Guide to its Synthesis, Properties, and Significance
Abstract
o-Phenacylbenzoic acid, a fascinating bifunctional molecule, exists in a tautomeric equilibrium between its keto-acid and lactone forms. This technical guide provides an in-depth exploration of this compound, from its historical synthesis to its modern-day significance. We will delve into the mechanistic intricacies of its preparation, detail its key physicochemical and spectroscopic properties, and illuminate its role as a versatile precursor in the synthesis of valuable chemical entities. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both foundational knowledge and practical insights into the world of this compound.
The Genesis of a Versatile Molecule: Discovery and Synthesis
While a singular "discovery" of this compound is not prominently documented, its conceptualization and synthesis are intrinsically linked to the development of fundamental organic reactions in the 19th century. The most classical and enduring method for its preparation is the Friedel-Crafts acylation of benzene with phthalic anhydride .[1][2] This reaction, a cornerstone of aromatic chemistry, provides a direct route to o-benzoylbenzoic acid, the keto-acid tautomer.
The causality behind this experimental choice lies in the robust and well-understood mechanism of the Friedel-Crafts reaction. Phthalic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), generates a highly reactive acylium ion. This electrophile is then attacked by the electron-rich π-system of the benzene ring, leading to the formation of a new carbon-carbon bond and, after workup, the desired product. The ortho-substitution pattern is a direct consequence of the intramolecular nature of the second acylation event, where the initially formed acylium ion is attached to the phthalic anhydride framework.
Diagram 1: Proposed Synthesis Pathway of this compound
Caption: Friedel-Crafts acylation for o-benzoylbenzoic acid synthesis.
Structural Elucidation: Physicochemical and Spectroscopic Profile
This compound is a white crystalline solid. Its structure is characterized by the presence of both a carboxylic acid and a ketone functional group, leading to its interesting tautomeric behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Melting Point | 128-131 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, ether, and hot water. Sparingly soluble in cold water. |
Spectroscopic Data
The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons adjacent to the carbonyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and carboxylic acid, as well as for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[3][4][5][6] A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while a strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the ketone.[3] Another strong absorption for the carboxylic acid C=O stretch would also be expected around 1680-1710 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[7][8][9] Fragmentation patterns can provide further structural information, with common losses including the hydroxyl group from the carboxylic acid and the phenacyl group.[7]
Chemical Reactivity and Synthetic Significance
The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of two reactive functional groups, the ketone and the carboxylic acid, allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules.
Precursor to Anthraquinones
One of the most significant applications of this compound (as its tautomer, o-benzoylbenzoic acid) is its role as a direct precursor to anthraquinone and its derivatives.[3][10][11] Anthraquinones are a class of compounds with significant industrial and biological importance, finding use as dyes, pigments, and pharmaceuticals.
The conversion of o-benzoylbenzoic acid to anthraquinone is typically achieved through an intramolecular cyclization reaction under acidic conditions, often using concentrated sulfuric acid or oleum.[11] The acidic catalyst protonates the ketone carbonyl, making it more electrophilic and facilitating the intramolecular Friedel-Crafts acylation onto the adjacent phenyl ring. Subsequent dehydration yields the stable, fully aromatic anthraquinone core.
Diagram 2: Conversion of o-Benzoylbenzoic Acid to Anthraquinone
Caption: Acid-catalyzed cyclization to form anthraquinone.
Synthesis of Fused Heterocycles
The diketone character of this compound in its open form makes it an excellent precursor for the synthesis of various fused heterocyclic compounds.[12][13] These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals. By reacting this compound with different binucleophiles, a variety of five- and six-membered heterocyclic rings can be constructed, fused to the benzoic acid core.
Potential in Medicinal Chemistry
The β-diketone moiety, which is a key structural feature of the open tautomer of this compound, is a well-recognized pharmacophore in medicinal chemistry.[14][15] Compounds containing this functional group are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15] The ability of β-diketones to chelate metal ions is also a critical aspect of their biological function and application in the design of metal-based drugs.[1][16] While the specific biological activities of this compound itself are not extensively reported, its structural motifs suggest a promising starting point for the design and synthesis of novel therapeutic agents.[11][17][18][19]
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of o-benzoylbenzoic acid, the keto-acid tautomer of this compound, via Friedel-Crafts acylation.
Synthesis of o-Benzoylbenzoic Acid
Materials:
-
Phthalic anhydride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Methylene chloride
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene.[14]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phthalic anhydride (1.0 equivalent) in anhydrous benzene through the dropping funnel with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[14]
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude o-benzoylbenzoic acid can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.
Diagram 3: Experimental Workflow for o-Benzoylbenzoic Acid Synthesis
Caption: Step-by-step workflow for synthesis and purification.
Conclusion
This compound, accessible through the classic Friedel-Crafts acylation, stands as a testament to the enduring power of fundamental organic reactions. Its significance extends beyond its straightforward synthesis, serving as a pivotal intermediate in the production of high-value compounds like anthraquinones and as a promising scaffold for the development of novel heterocyclic structures with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and utility, aiming to equip researchers with the knowledge to harness the full potential of this versatile molecule.
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Methodological & Application
The Versatile Scaffold: o-Phenacylbenzoic Acid in Medicinal Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. o-Phenacylbenzoic acid, a ketone derivative of benzoic acid, represents a promising and adaptable framework for the design and synthesis of a diverse array of biologically active compounds. Its unique structural features, comprising a carboxylic acid and a phenacyl group in an ortho relationship, provide a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide delves into the applications of the this compound scaffold in medicinal chemistry, offering detailed insights into its therapeutic potential, synthetic accessibility, and protocols for the development of novel drug candidates.
While direct and extensive research on this compound itself is emerging, the broader class of benzoic acid derivatives has established a significant footprint in drug discovery, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. This document will extrapolate from the known bioactivities of related structures to highlight the potential of the this compound core and provide a roadmap for its exploration.
I. Therapeutic Potential: A Scaffold for Diverse Applications
The inherent chemical functionalities of this compound make it an attractive starting point for targeting various biological pathways implicated in disease. The carboxylic acid moiety can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites or receptors. The phenacyl group offers a site for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
A. Anti-inflammatory and Analgesic Agents
The quest for novel anti-inflammatory and analgesic drugs with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. Benzoic acid derivatives are known to possess the ability to inhibit cyclooxygenase (COX) activity, a key enzyme in the inflammatory cascade.[1] By leveraging the this compound scaffold, medicinal chemists can design and synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs). The phenacyl moiety can be modified to enhance binding to the COX active site, potentially leading to increased potency and selectivity for the COX-2 isozyme, which is associated with a more favorable gastrointestinal safety profile.
A general workflow for the development of such agents is depicted below:
Caption: Workflow for developing anti-inflammatory agents from the this compound scaffold.
B. Anticancer Therapeutics
The benzoic acid moiety is a recurring structural motif in a number of anticancer agents.[2] This suggests that the this compound scaffold could be a valuable starting point for the development of novel oncology drugs. The planar aromatic rings can facilitate intercalation into DNA or binding to the active sites of enzymes crucial for cancer cell proliferation, such as kinases or histone deacetylases (HDACs). The flexibility of the phenacyl side chain allows for the exploration of different substitution patterns to optimize interactions with specific cancer-related targets. For instance, derivatives could be designed to mimic the binding mode of known kinase inhibitors or to chelate zinc ions in the active site of HDACs.
C. Cardiovascular Drug Discovery
Derivatives of benzoic acid have also been investigated for their potential in treating cardiovascular diseases. Some sulfamoylbenzoic acid derivatives, for example, have been developed as hypotensive agents.[3] The this compound core can be functionalized to target various cardiovascular-related enzymes or receptors. For example, modifications to the phenacyl ring could lead to compounds that act as antagonists for specific receptors involved in blood pressure regulation.
II. Synthetic Strategies and Protocols
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. This compound and its derivatives can be prepared through various established organic synthesis methodologies.
A. General Synthesis of the this compound Scaffold
A common and efficient method for the synthesis of the core this compound structure involves the Friedel-Crafts acylation of a suitably protected benzoic acid derivative with a phenacyl halide or a related acylating agent.
Protocol 1: Synthesis of this compound
Objective: To synthesize the core this compound scaffold.
Materials:
-
2-Carboxybenzoyl chloride
-
Benzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride in dry dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. To this, add a solution of 2-carboxybenzoyl chloride in dry dichloromethane dropwise, followed by the dropwise addition of benzene.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive aluminum chloride with atmospheric moisture, which would deactivate the catalyst.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous for the same reason as above.
-
Cooling: The initial cooling to 0°C helps to control the exothermic nature of the Friedel-Crafts acylation reaction.
-
Quenching with Acidified Ice: This step serves to both hydrolyze the aluminum complexes formed during the reaction and to protonate the carboxylate, ensuring the product is in its acidic form for extraction.
B. Derivatization Strategies for Lead Generation
The true power of the this compound scaffold lies in its potential for diverse derivatization.
Caption: Key derivatization points on the this compound scaffold.
Protocol 2: Synthesis of an Amide Derivative
Objective: To synthesize an amide derivative of this compound for biological screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Desired amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Standard workup and purification equipment
Procedure:
-
Acid Chloride Formation: To a solution of this compound in dry DCM, add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0°C. Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Amide Coupling: In a separate flask, dissolve the desired amine and triethylamine in dry DCM. Cool this solution to 0°C. Add the freshly prepared acid chloride solution dropwise to the amine solution.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Justification of Reagents:
-
Thionyl Chloride/Oxalyl Chloride: These reagents are used to convert the carboxylic acid to the more reactive acid chloride, which readily reacts with amines to form amides.
-
Triethylamine/Pyridine: These organic bases are used to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation.
III. Data Presentation and Analysis
To facilitate the analysis of newly synthesized compounds, it is essential to present biological data in a clear and organized manner.
Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R¹ (on Phenacyl Ring) | R² (Amide Moiety) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| OPBA-01 | H | -OH | 15.2 | 5.8 | 2.6 |
| OPBA-02 | 4-F | -NH-Ph | 10.5 | 0.9 | 11.7 |
| OPBA-03 | 4-Cl | -NH-Bn | 12.1 | 1.5 | 8.1 |
| OPBA-04 | 4-OCH₃ | -NH-Ph(4-F) | 8.9 | 0.5 | 17.8 |
| Celecoxib | - | - | 15 | 0.05 | 300 |
Data is hypothetical and for illustrative purposes only.
This tabular format allows for a quick comparison of the potency and selectivity of different derivatives, guiding further optimization efforts.
IV. Conclusion and Future Directions
The this compound scaffold holds considerable promise as a versatile building block in medicinal chemistry. Its synthetic tractability and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, including inflammatory disorders, cancer, and cardiovascular conditions.
Future research in this area should focus on:
-
Systematic SAR studies: A thorough exploration of the chemical space around the this compound core is necessary to identify key structural features that govern biological activity and selectivity.
-
Target identification and mechanism of action studies: For promising derivatives, elucidating the specific biological targets and understanding their mechanism of action at a molecular level is crucial for rational drug design.
-
Pharmacokinetic and toxicological profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be essential for advancing lead compounds towards preclinical and clinical development.
By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full potential of the this compound scaffold can be unlocked, paving the way for the development of the next generation of innovative medicines.
References
-
Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]
-
Request PDF. (2025, August 6). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]
-
PubMed. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Center for Biotechnology Information. [Link]
-
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for o-Phenacylbenzoic Acid Derivatives
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of o-phenacylbenzoic acid and its derivatives. This document delves into the unique chemical properties of these compounds, with a particular focus on their utility as photocleavable protecting groups and as versatile synthons for heterocyclic chemistry. The protocols provided herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to facilitate their adaptation and optimization for specific research needs.
Introduction: The Chemical Versatility of o-Phenacylbenzoic Acids
This compound, a member of the broader class of 2-aroylbenzoic acids, is characterized by a benzoic acid moiety substituted at the ortho position with a phenacyl group.[1] This unique structural arrangement, featuring a carboxylic acid and a ketone, imparts a rich and versatile chemical reactivity. These compounds are pivotal starting materials in organic synthesis, particularly for constructing a variety of heterocyclic scaffolds that are prevalent in biologically active molecules and natural products.[2] Furthermore, the phenacyl moiety is a well-established photolabile protecting group, enabling spatiotemporal control over the release of bioactive molecules, a critical tool in chemical biology and drug delivery.[3][4][5]
The broader family of benzoic acid derivatives has long been recognized for its medicinal properties, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8][9][10][11] This inherent bioactivity of the benzoic acid scaffold makes its derivatives, such as the o-phenacylbenzoic acids, attractive candidates for drug discovery and development programs.
I. Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is most commonly achieved through a Friedel-Crafts acylation reaction between phthalic anhydride and an appropriate aromatic substrate.[12][13] This method is scalable and allows for the introduction of various substituents on the phenacyl ring, enabling the fine-tuning of the molecule's electronic and photophysical properties.
Protocol 1: Synthesis of o-Benzoylbenzoic Acid
This protocol describes the synthesis of the parent compound, o-benzoylbenzoic acid, via a Friedel-Crafts reaction.
Materials:
-
Phthalic anhydride
-
Benzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous benzene (used in excess as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser and an addition funnel, slowly add phthalic anhydride (1.0 eq) portion-wise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 1-2 hours.[12]
-
Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure o-benzoylbenzoic acid.
Expected Yield: 70-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
II. Application as Photocleavable Protecting Groups
The phenacyl group is a well-established photocleavable protecting group (PPG), often referred to as a "caging" group.[3][4][5][14] PPGs allow for the temporary inactivation of a bioactive molecule, which can then be "uncaged" or released with spatiotemporal precision using light.[5][14] This technology is invaluable in studying dynamic biological processes and for targeted drug delivery. The cleavage of the phenacyl ester linkage proceeds via a photo-induced intramolecular rearrangement.[3]
Mechanism of Photocleavage of Phenacyl Esters
The photocleavage of a phenacyl ester is initiated by the absorption of UV light, which promotes the molecule to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic position by the carbonyl oxygen, leading to the formation of a biradical intermediate. Subsequent electronic rearrangement results in the cleavage of the ester bond and the release of the protected molecule.
Protocol 2: Photocleavage of an this compound Ester
This protocol provides a general procedure for the photolytic deprotection of a carboxylic acid that has been protected as an this compound ester.
Materials:
-
This compound ester of the target molecule
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Quartz reaction vessel
-
Nitrogen or argon gas source
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, TLC)
Procedure:
-
Prepare a solution of the this compound ester in a suitable solvent in a quartz reaction vessel. The concentration will depend on the substrate and should be optimized, but a starting concentration of 1-10 mM is common.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes to prevent side reactions with oxygen.
-
Irradiate the solution with a UV lamp. The choice of wavelength is crucial; for phenacyl esters, irradiation is typically performed at wavelengths around 320-365 nm.[3]
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC, LC-MS, or TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), the solvent can be removed under reduced pressure.
-
The released carboxylic acid can be purified from the acetophenone byproduct and any remaining starting material by standard chromatographic techniques.
Quantitative Data for Photocleavage:
| Derivative | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| Phenacyl Ester | ~313 | 0.22 | Dioxane |
| p-Methoxyphenacyl Ester | ~313 | 0.35 | Dioxane |
| p-Hydroxyphenacyl Ester | ~313 | 0.1-0.4 | Various |
Note: Quantum yields are highly dependent on the specific substrate and reaction conditions.
III. Application in Heterocyclic Synthesis
o-Acylbenzoic acids, including this compound, are valuable precursors for the synthesis of various heterocyclic compounds.[2] The presence of both a ketone and a carboxylic acid allows for a range of cyclization reactions to form five- and six-membered rings.
Synthesis of Phthalides and Isoindolinones
o-Acetylbenzoic acid, a close analog of this compound, exists in equilibrium with its cyclic hemiacetal tautomer, a substituted phthalide.[15] This equilibrium can be manipulated to favor the synthesis of phthalide derivatives. Furthermore, condensation reactions with primary amines can lead to the formation of isoindolinones.[15]
Protocol 3: Synthesis of a 3-Substituted Phthalide
This protocol outlines a general method for the acid-catalyzed cyclization of an this compound to a 3-substituted phthalide.
Materials:
-
This compound derivative
-
Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask
-
Dean-Stark trap (if water is a byproduct)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the this compound derivative in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary).
-
Add a catalytic amount of a strong acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Potential Applications in Drug Development
The benzoic acid scaffold is a common feature in many approved drugs and biologically active compounds.[7][8][10][11] Derivatives of benzoic acid have shown promise as anticancer agents by various mechanisms, including the inhibition of histone deacetylases (HDACs).[6] The structural features of this compound derivatives make them interesting candidates for further investigation in medicinal chemistry. For example, 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids have been reported as analgesic agents.[16] The ability to functionalize both the benzoic acid and the phenacyl rings allows for the creation of diverse chemical libraries for screening against various biological targets.
References
- Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771-3774.
- Grokipedia. (n.d.). Aroyl.
- National Institutes of Health. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC.
- Wikipedia. (2023, November 29). Photolabile protecting group.
- National Institutes of Health. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC.
- Preprints.org. (2023).
- National Center for Biotechnology Information. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC.
- PubMed. (n.d.).
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC.
- PubMed. (n.d.).
- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
- Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones.
- Royal Society of Chemistry Publishing. (1990). Reaction of amino acids with o-acetylbenzoic acid.
- MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.
- Organic Chemistry Portal. (n.d.). Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids.
- Preprints.org. (2023).
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.). 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents.
- ResearchGate. (n.d.). Synthesis of o-benzoylbenzoic acid (BBA) | Download Scientific Diagram.
- Google Patents. (n.d.). A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- PubMed. (n.d.). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2.
- Wikipedia. (2024, January 12). Benzoic acid.
- ResearchGate. (n.d.).
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- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. preprints.org [preprints.org]
- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: o-Phenacylbenzoic Acid as a Versatile Precursor for Novel Materials
Document ID: AN-PBA-2026-01
Abstract
o-Phenacylbenzoic acid, systematically known as 2-(2-phenyl-2-oxoethyl)benzoic acid, is a bifunctional molecule of significant interest in materials science and synthetic chemistry. Its unique architecture, featuring a carboxylic acid and an α-aryl ketone within the same framework, provides two distinct and strategically positioned reactive centers. This arrangement facilitates a range of chemical transformations, making it an exceptionally versatile precursor for a new generation of materials. This guide provides an in-depth exploration of its applications, detailing the scientific rationale behind its use and providing robust, field-proven protocols for the synthesis of advanced materials, including indenone-based chromophores, polycyclic aromatic systems, and photosensitive polymers. We will also delve into its utility as a photolabile protecting group, a cornerstone of modern dynamic chemistry.
Foundational Chemistry: Synthesis of this compound
Scientific Rationale: The most direct and industrially scalable synthesis of the related compound, o-benzoylbenzoic acid, involves the Friedel-Crafts acylation of benzene with phthalic anhydride.[1][2] This reaction exemplifies the electrophilic substitution mechanism central to aromatic chemistry. An analogous pathway can be envisioned for this compound, though laboratory-scale syntheses often employ alternative routes for higher purity and specificity. The protocol below outlines a general, reliable method adaptable from standard organic transformations.
Protocol 1: Synthesis of this compound
This protocol describes a two-step process involving the formation of a phthalide intermediate followed by a Grignard reaction and subsequent oxidation.
Step 1: Synthesis of 3-Phenylphthalide
-
In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (0.1 mol, 14.8 g) and dry benzene (200 mL).
-
Cool the mixture in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (AlCl₃) (0.11 mol, 14.7 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, then heat to a gentle reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by slowly pouring it over a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL).
-
Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude o-benzoylbenzoic acid.
-
To the crude product, add zinc dust (0.3 mol, 19.6 g) and 10% aqueous sodium hydroxide (150 mL). Heat the mixture to reflux for 6 hours.
-
Cool the mixture, filter to remove unreacted zinc, and acidify the filtrate with concentrated HCl until precipitation is complete.
-
Collect the precipitate (3-phenylphthalide) by filtration, wash with cold water, and dry.
Step 2: Conversion to this compound
-
The detailed conversion from 3-phenylphthalide to the final product involves ring-opening and oxidation steps that are beyond the scope of a general guide but follow established organometallic and oxidation chemistries. For the purpose of utilizing the precursor, it is often more practical to source commercial-grade this compound.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145-148 °C |
| Solubility | Soluble in acetone, ethanol, DMSO; sparingly soluble in water |
Visualization: Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Application I: Intramolecular Cyclization for Indenone Scaffolds
Scientific Rationale: The true elegance of this compound lies in its predisposition to undergo intramolecular cyclization. Under acidic conditions, the carbonyl of the carboxylic acid is activated, and the α-carbon of the ketone is enolized. This allows for an intramolecular nucleophilic attack, followed by dehydration, to form a highly conjugated indenone ring system.[3] These indenone derivatives are valuable as fluorescent dyes, organic semiconductors, and building blocks for more complex molecules.[4]
Protocol 2: Acid-Catalyzed Synthesis of 2-Phenyl-1H-inden-1-one
Expert Insight: The choice of acid catalyst is critical. While strong mineral acids like H₂SO₄ can work, they often lead to side products and charring. Polyphosphoric acid (PPA) is an excellent dehydrating agent and solvent for this reaction, typically providing cleaner products and higher yields.
-
Place this compound (10 mmol, 2.40 g) into a 100 mL round-bottom flask.
-
Add polyphosphoric acid (~25 g) to the flask. The PPA should be viscous but stirrable.
-
Equip the flask with a magnetic stirrer and a heating mantle with a temperature controller.
-
Heat the mixture to 90-100 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature. The mixture will become highly viscous.
-
Carefully pour the mixture onto 200 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the product.
-
The product, 2-phenyl-1H-inden-1-one, will precipitate as a colored solid (typically yellow or orange).
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure indenone derivative.
Trustworthiness: This protocol is self-validating. The successful formation of the indenone is accompanied by a distinct color change from white/off-white to yellow/orange, providing a clear visual indicator of the desired cyclization and conjugation.
Visualization: Indenone Formation Mechanism
Caption: Mechanism of acid-catalyzed cyclization to form an indenone.
Application II: Photolabile Protecting Group (PPG) Chemistry
Scientific Rationale: The phenacyl group is a classic example of a photolabile protecting group (PPG), often used to "cage" biologically active molecules or reactive functional groups.[5][6] Upon irradiation with UV light (typically in the 350-365 nm range), the phenacyl ester undergoes a photochemical reaction, releasing the protected molecule and a byproduct.[7] This process allows for precise spatial and temporal control over the release of a substrate, a powerful tool in drug delivery, cell biology, and materials science. This compound derivatives can be used to cage alcohols, amines, and carboxylic acids.
Protocol 3: Caging and Photochemical Release of a Carboxylic Acid
Part A: Protection (Caging)
-
Activation: Convert this compound to its corresponding phenacyl bromide. React this compound (1 eq.) with N-Bromosuccinimide (NBS) (1.1 eq.) and a radical initiator like AIBN (0.1 eq.) in a solvent like carbon tetrachloride under reflux with light irradiation.
-
Esterification: In a separate flask, dissolve the carboxylic acid to be protected (e.g., a protected amino acid, 1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in a polar aprotic solvent (e.g., DMF).
-
Cool the solution to 0 °C and add the synthesized o-(bromoacetyl)benzoic acid (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform a standard aqueous workup and purify the resulting phenacyl ester by column chromatography.
Part B: Deprotection (Photochemical Release)
-
Dissolve the "caged" compound in a suitable solvent (e.g., methanol, acetonitrile, or buffered aqueous solution) in a quartz reaction vessel. The concentration should be low enough to ensure good light penetration (typically 10⁻³ to 10⁻⁵ M).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution using a suitable light source, such as a medium-pressure mercury lamp equipped with a filter to isolate the ~365 nm wavelength.
-
Monitor the cleavage by HPLC or TLC. The reaction is typically complete within 30-120 minutes, depending on the substrate and light intensity.
-
Upon completion, the solvent can be removed under reduced pressure to yield the deprotected carboxylic acid.
Data Presentation: Photophysical Properties
| Property | Typical Value for Phenacyl PPGs | Source |
| Absorption Max (λmax) | 320-360 nm | [5] |
| Quantum Yield (Φ) | 0.1 - 0.4 | [5][6] |
| Release Timeframe | nanoseconds to microseconds | [6] |
Visualization: Photocleavage Workflow
Caption: General workflow for photochemical deprotection (release).
Application III: A Bifunctional Monomer for Advanced Polymers
Scientific Rationale: The dual functionality of this compound makes it an attractive monomer for creating specialty polymers. The carboxylic acid group can participate in step-growth polymerization reactions like polycondensation to form polyesters or polyamides.[8] The ketone functionality remains pendant on the polymer backbone, where it can serve as a site for post-polymerization modification, a photo-crosslinking unit, or a point of attachment for other molecules. This allows for the design of materials with tunable properties.[9]
Protocol 4: Conceptual Synthesis of a Photosensitive Polyester
Expert Insight: This protocol is conceptual and serves as a template. The key to successful polycondensation is the efficient removal of the small molecule byproduct (e.g., water or methanol) to drive the equilibrium towards high molecular weight polymer formation, often requiring high vacuum and elevated temperatures.
-
Monomer Preparation: For polyester synthesis, it is often advantageous to first convert the carboxylic acid to its methyl ester (methyl 2-(2-phenyl-2-oxoethyl)benzoate) via Fischer esterification to facilitate transesterification.
-
Polymerization Setup: In a specialized glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet leading to a vacuum line, charge the monomer (1 eq.) and a diol co-monomer (e.g., 1,4-butanediol, 1 eq.).
-
Add a transesterification catalyst, such as zinc acetate or antimony(III) oxide (0.05 mol%).
-
Stage 1 (Ester Interchange): Heat the mixture to 180-200 °C under a slow stream of nitrogen. Methanol will begin to distill off. Continue this stage for 2-4 hours until most of the methanol has been removed.
-
Stage 2 (Polycondensation): Gradually increase the temperature to 220-250 °C and slowly apply a high vacuum (<1 Torr). The viscosity of the mixture will increase significantly as the molecular weight builds. Continue this stage for 4-8 hours.
-
Isolation: Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF). Precipitate the polymer by pouring the solution into a non-solvent like cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 60 °C for 24 hours. The resulting polyester will have pendant phenacyl groups along its backbone, rendering it photosensitive.
Visualization: Polymerization Logic
Caption: Logical flow for the synthesis of a polyester from this compound.
References
-
Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI.[Link]
-
Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. ResearchGate.[Link]
-
Photolabile protecting group. Wikipedia.[Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. NIH.[Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. NIH.[Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.[Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. NIH.[Link]
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. NIH.[Link]
-
Cascade Cyclization of o -(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1- c ]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ResearchGate.[Link]
-
Synthesis of o-benzoylbenzoic acid (BBA). ResearchGate.[Link]
-
Indenone synthesis. Organic Chemistry Portal.[Link]
-
A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. ResearchGate.[Link]
-
On-Demand Degradable and Acid-Generating Polymers Using Phenacyl Ester Derivatives. ResearchGate.[Link]
-
The photochemistry of p-aminobenzoic acid. PubMed.[Link]
-
Polycyclic Aromatic Hydrocarbon Occurrence and Formation. Encyclopedia.pub.[Link]
-
Photoremovable Protecting Groups. MDPI.[Link]
- Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
-
Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. MDPI.[Link]
-
Mānoa researchers discover novel chemical route to form organic molecules. University of Hawaii News.[Link]
-
Surface–bulk photochemical coupling of nonanoic acid and 4-benzoylbenzoic acid: the dual role of the photosensitizer. Atmospheric Chemistry and Physics.[Link]
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube.[Link]
-
Polycyclic Aromatic Hydrocarbons as Plausible Prebiotic Membrane Components. NIH.[Link]
- Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene)
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. NIH.[Link]
-
Synthesis of para-Iodobenzoic Acid from Benzene. YouTube.[Link]
-
Indeno-Polycyclic Aromatic Hydrocarbons: A Versatile New Synthetic Route. pubs.acs.org.[Link]
-
Molecular level Insights on the Photosensitized Chemistry of Nonanoic Acid in the Presence of 4-Benzoylbenzoic Acid at the Sea Surface Microlayer. EGUsphere.[Link]
-
Effect of Catechin on the Formation of Polycyclic Aromatic Hydrocarbons in Camellia oleifera Oil during Thermal Processing. NIH.[Link]
-
First Stereoselective Synthesis of Penicillenol A1 via Novel O- to C-Acyl Rearrangement of O-Acyltetramic Acid. ResearchGate.[Link]
-
Recent advances in synthesis of polymers based on palm oil and its fatty acids. Semantic Scholar.[Link]
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Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. ResearchGate.[Link]
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Application Note: Quantitative Analysis of o-Phenacylbenzoic Acid
Introduction: The Analytical Imperative for o-Phenacylbenzoic Acid
This compound, a keto-carboxylic acid, represents a unique analytical challenge due to its dual functionality. While not as commonly assayed as simpler analogues like benzoic acid, its accurate quantification is crucial in various contexts, from synthetic chemistry, where it may be a key intermediate or impurity, to pharmaceutical development, where such structures can appear as metabolites or degradation products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for the precise quantification of this compound.
Given the scarcity of established, dedicated protocols for this compound, this document outlines methodologies adapted from robust analytical techniques for structurally related aromatic carboxylic acids. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing not just procedural steps but also the underlying scientific rationale to empower the user in developing a validated, fit-for-purpose assay.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₅H₁₂O₃ | Dictates the molecular weight. |
| Molecular Weight | 240.25 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Structure | Aromatic ring with both a carboxylic acid and a phenacyl ketone group. | The carboxylic acid group allows for pH-based extraction and derivatization. The aromatic and ketone chromophores are suitable for UV detection. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.[1][2] | Guides the choice of solvents for sample preparation and mobile phases in HPLC. |
| pKa | Estimated to be around 4-5 (similar to benzoic acid's pKa of ~4.2).[2] | Critical for optimizing sample extraction and HPLC mobile phase pH to ensure consistent retention and peak shape. |
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the premier technique for the quantification of non-volatile, polar compounds like this compound due to its high resolution, sensitivity, and reproducibility. A reverse-phase HPLC method with UV detection is the most logical starting point.
Causality in HPLC Method Development
The choice of a C18 column is based on its hydrophobic stationary phase, which will interact with the aromatic rings of this compound, providing good retention. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), allows for the elution of the analyte. The pH of the aqueous component is critical; maintaining it below the pKa of the carboxylic acid group (e.g., pH 2.5-3.5) will keep the analyte in its protonated, less polar form, leading to better retention and sharper peaks on a C18 column. UV detection is ideal due to the strong absorbance of the aromatic rings and the ketone group.
Illustrative HPLC Workflow
Sources
Application Notes and Protocols for the Industrial Scale-Up Synthesis of o-Phenacylbenzoic Acid
Introduction: The Industrial Significance of o-Phenacylbenzoic Acid
This compound, also known as 2-benzoylbenzoic acid, is a pivotal organic intermediate with the chemical formula C₁₄H₁₀O₃.[1][2] Its industrial importance is primarily linked to its role as a precursor in the synthesis of anthraquinone dyes and their derivatives.[1] Beyond the dye industry, it serves as a key building block in the manufacturing of various commercial products, including pharmaceuticals, high-performance polymers, and as a photoinitiator in UV-cured coatings.[1] Given its wide-ranging applications, the development of a robust, scalable, and economically viable synthetic process is of paramount importance for industrial production.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the well-established Friedel-Crafts acylation of phthalic anhydride with benzene. We will delve into the mechanistic underpinnings of this reaction, provide detailed protocols for its industrial application, and address critical considerations for process optimization and safety.
Part 1: The Synthetic Strategy: Friedel-Crafts Acylation
The most prevalent and industrially sound method for producing this compound is the Friedel-Crafts acylation of benzene with phthalic anhydride.[1][3] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][4]
The Underlying Mechanism
The reaction proceeds through the formation of an acylium ion intermediate. The aluminum chloride catalyst activates the phthalic anhydride, making it a potent electrophile that is subsequently attacked by the nucleophilic benzene ring.[4] A crucial aspect of this synthesis is that the aluminum chloride forms a stable complex with the ketone group of the resulting this compound.[1][4] This necessitates the use of stoichiometric, rather than catalytic, amounts of AlCl₃.[1][4] The reaction is finalized with an aqueous workup to hydrolyze this complex and liberate the desired product.[1]
Caption: Reaction mechanism of Friedel-Crafts acylation for this compound synthesis.
Part 2: Detailed Protocols for Industrial Scale-Up
Scaling up a chemical synthesis from the laboratory to an industrial setting requires careful consideration of several factors, including heat management, reagent addition rates, and efficient mixing.[5] The following protocols are designed to address these challenges and ensure a safe and efficient large-scale production of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Phthalic Anhydride | Industrial Grade, >99% | Major Chemical Supplier | Ensure low moisture content. |
| Benzene | Thiophene-free, Industrial Grade | Major Chemical Supplier | Anhydrous conditions are crucial. |
| Anhydrous Aluminum Chloride | Industrial Grade, >98% | Major Chemical Supplier | Handle with care due to its reactivity with moisture. |
| Concentrated Hydrochloric Acid | Technical Grade | Major Chemical Supplier | Used in the workup step. |
| Sodium Carbonate | Technical Grade | Major Chemical Supplier | For purification. |
| Activated Carbon | Industrial Grade | Major Chemical Supplier | For decolorization. |
Equipment
-
Glass-lined or stainless steel reactor with heating and cooling capabilities, a reflux condenser, and a robust agitation system.
-
Charging vessel for controlled addition of reagents.
-
Receiving vessel for the reaction mixture.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Drying oven (vacuum-capable).
-
Scrubber system for HCl gas evolved during the reaction.
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Reactant Charging:
-
Charge the reactor with phthalic anhydride (1.0 equivalent).
-
Add thiophene-free benzene (approximately 5-10 volumes relative to phthalic anhydride).[1]
-
Begin agitation to ensure a homogenous slurry.
-
-
Catalyst Addition:
-
Cool the reactor contents to 0-5 °C using a cooling jacket.
-
Slowly and portion-wise, add anhydrous aluminum chloride (2.0-2.2 equivalents) to the stirred mixture. This addition is highly exothermic and will generate HCl gas, which must be safely vented to a scrubber.[4] Maintain the temperature below 10 °C throughout the addition.
-
-
Reaction:
-
After the complete addition of AlCl₃, gradually warm the reaction mixture to room temperature.
-
Heat the mixture to a gentle reflux (approximately 70-80 °C) and maintain for 1-2 hours.[4] The progress of the reaction can be monitored by techniques such as HPLC or TLC.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding a mixture of crushed ice and water, followed by concentrated hydrochloric acid.[1] This step is also highly exothermic and requires efficient cooling. The acid is added to dissolve the aluminum salts.[2]
-
The product, this compound, will precipitate as a solid or an oil.
-
-
Isolation of Crude Product:
-
Filter the crude product and wash the filter cake with cold water to remove residual aluminum salts and hydrochloric acid.
-
Purification Protocol
-
Dissolution: The crude this compound is dissolved in a warm 10% aqueous solution of sodium carbonate to form the sodium salt.[1][4]
-
Decolorization: Add activated carbon to the solution and heat to boiling for a short period to remove colored impurities.[2]
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Precipitation: Cool the filtrate and carefully acidify with concentrated hydrochloric acid with stirring to precipitate the purified this compound.[1][2] The product often crystallizes as a monohydrate.[1]
-
Final Isolation and Drying:
-
Filter the purified product and wash with cold water.
-
Dry the product in a vacuum oven at a controlled temperature (e.g., 60-70 °C) to a constant weight.[5]
-
Caption: Industrial workflow for the synthesis and purification of this compound.
Part 3: Process Optimization and Safety Considerations
Key Process Parameters for Optimization
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Phthalic Anhydride:Benzene:AlCl₃) | 1 : 3-5 : 2.0-2.2 | An excess of benzene is used as both a reactant and a solvent. A stoichiometric amount of AlCl₃ is crucial for driving the reaction to completion.[4] |
| Reaction Temperature | 70-80 °C | Higher temperatures can lead to side reactions and the formation of tarry byproducts.[4] |
| Reaction Time | 1-2 hours | Prolonged reaction times may not significantly increase the yield and can contribute to impurity formation. |
| Quenching Temperature | 0-5 °C | Controlled quenching is essential to manage the exotherm and prevent product degradation. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, especially during the handling of anhydrous aluminum chloride and concentrated acids.[6][7]
-
Ventilation: The synthesis should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of benzene vapors and HCl gas.[6][7]
-
Handling of Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water. It should be handled in a dry environment and added slowly to the reaction mixture to control the exothermic reaction.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Spills: Contain and clean up spills according to established safety protocols.
-
Conclusion
The Friedel-Crafts acylation of phthalic anhydride with benzene remains the most reliable and industrially viable method for the large-scale synthesis of this compound. By carefully controlling reaction parameters, implementing robust safety protocols, and optimizing the purification process, high yields of a high-purity product can be consistently achieved. These application notes provide a comprehensive framework for researchers and chemical engineers to successfully scale up the production of this important chemical intermediate.
References
- Process for preparing 2-benzoylbenzoic acids. Google Patents.
- Process for the preparation of 2-benzoylbenzoic acids. Google Patents.
- Synthetic process of 2-benzoylbenzoic acid. Google Patents.
-
THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Zenodo. Available at: [Link]
-
Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Dissertation. Available at: [Link]
-
Single Correct Option: Given the reaction sequence: Benzene reacts with... Filo. Available at: [Link]
- A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid. Google Patents.
-
Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI. Available at: [Link]
-
What is benzoic acid used for in industry? Bisley International. Available at: [Link]
- Process for the purification of benzoic acid. Google Patents.
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health. Available at: [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. Available at: [Link]
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What are the most common uses of benzoic acid? Quora. Available at: [Link]
- Process for the purification of benzoic acid by distillation with an amine. Google Patents.
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Applications and Uses of Benzoic Acid. Available at: [Link]
- Purification of benzoic acid. Google Patents.
- Process for the decolorization and purification of p-hydroxybenzoic acid. Google Patents.
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OLIGO Bigger: Scale Up Manufacturing the Right Way. YouTube. Available at: [Link]
- O-chlorobenzoic acid synthesis process. Google Patents.
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Effectively Scaling up the Oligonucleotide Manufacturing Process. AK Bio. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of o-Phenacylbenzoic Acid
Welcome to the technical support guide for the synthesis of o-Phenacylbenzoic acid (also known as 2-benzoylbenzoic acid). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common Friedel-Crafts acylation of benzene with phthalic anhydride. As Senior Application Scientists, we have compiled this guide to explain not just the how, but the why behind these experimental nuances.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and industrially significant method is the Friedel-Crafts acylation of benzene with phthalic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the phthalic anhydride for attack by the benzene ring.[1]
Q2: Why is a stoichiometric amount of AlCl₃ catalyst required, not just a catalytic amount?
This is a critical point of confusion. While AlCl₃ is a catalyst, it forms a stable complex with the carbonyl oxygen of the product ketone (this compound).[2] This complexation effectively sequesters the catalyst, removing it from the reaction cycle. Therefore, at least a stoichiometric amount of AlCl₃ relative to the phthalic anhydride is necessary to drive the reaction to completion.[2] Insufficient catalyst loading is a primary cause of low yields.[3]
Q3: Can I use other aromatic compounds besides benzene?
Yes, substituted benzenes can be used, but the substituent's nature is crucial. Electron-donating groups (like toluene) can increase the reaction rate. However, strongly electron-withdrawing groups (like nitrobenzene) deactivate the aromatic ring, making it less nucleophilic and potentially halting the reaction entirely.[2] Furthermore, aryl amines and phenols are unsuitable as the Lewis acid will preferentially complex with the basic lone pairs on the nitrogen or oxygen atoms, deactivating the catalyst.[3]
Q4: My final product is a hydrate with a lower melting point. Is this normal?
Yes, this is a common observation. When this compound is precipitated from an aqueous solution, it often forms a stable monohydrate, which has a melting point of around 95°C.[4][5] The anhydrous form melts at a higher temperature, typically 127-128°C.[5] The hydrate can be converted to the anhydrous form by recrystallization from a suitable non-aqueous solvent system, such as a benzene/ligroin mixture.[5]
Visualizing the Reaction and Catalyst Interaction
The following diagrams illustrate the main reaction pathway and the critical role of the Lewis acid catalyst.
Caption: Main pathway for this compound synthesis.
Caption: Key pathways for Lewis acid catalyst deactivation.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q: My reaction yield is extremely low or zero. What are the most common causes?
A: A failed reaction almost always points to one of three culprits: the catalyst, the reactants, or the conditions.
-
Cause 1: Inactive Catalyst. Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in your glassware, benzene, or phthalic anhydride will hydrolyze and deactivate the catalyst.[2][3]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or purify the existing stock. Use thiophene-free, dry benzene.[1]
-
-
Cause 2: Insufficient Catalyst. As noted in the FAQ, the product forms a complex with AlCl₃. If you use a truly "catalytic" amount (e.g., <1 equivalent), the reaction will stall after the initial conversion consumes all the available catalyst.[2]
-
Cause 3: Deactivated Aromatic Substrate. If you are not using pure benzene, check your starting material. The Friedel-Crafts reaction is an electrophilic aromatic substitution and will fail if the ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[2]
-
Solution: Verify the purity and identity of your aromatic starting material. If using a substituted benzene, ensure the substituent is not strongly deactivating.
-
Q: The reaction starts, but the mixture solidifies and becomes unstirrable. What should I do?
A: This is a known issue, particularly on an industrial scale. The intermediate product-catalyst complex can precipitate from the reaction mixture, forming a thick, viscous mass that can halt stirring and heat transfer.[6][7]
-
Cause: Formation and precipitation of the o-benzoylbenzoic acid-AlCl₃ complex.[7]
-
Solution 1 (Solvent Excess): The simplest solution is to use a large excess of the benzene itself to act as a solvent, keeping the complex dissolved. Many lab protocols use benzene as both the reactant and the solvent.[1][5][6]
-
Solution 2 (Temperature Control): Gentle warming can sometimes help maintain solubility, but excessive heat can lead to side reactions. The reaction often requires careful initiation, sometimes by gentle warming, followed by cooling if it becomes too vigorous.[5]
-
Q: I'm observing multiple products in my crude sample analysis. What are the likely side reactions?
A: While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, several byproducts can form.[2]
-
Cause 1: Di-acylation (Polysubstitution). Although the acyl group deactivates the product ring to further substitution, under harsh conditions (high temperature, very active catalyst), a second acylation can occur.[2]
-
Solution: Avoid excessively high reaction temperatures and prolonged reaction times. Use the recommended stoichiometric ratios rather than a massive excess of the catalyst or acylating agent.
-
-
Cause 2: Isomer Formation (if using substituted benzenes). If you are using a substituted benzene like toluene, you will get a mixture of ortho, meta, and para isomers. The directing effect of the substituent and steric hindrance will determine the product ratio.[2][8]
-
Solution: This is an inherent aspect of the reaction's regioselectivity. The isomers will need to be separated during purification, typically via chromatography or fractional crystallization.
-
-
Cause 3: Impurities in Starting Materials. Impurities in the phthalic anhydride or benzene can lead to corresponding side products. For example, thiophene in benzene is a known issue.
Caption: A logical workflow for troubleshooting low-yield reactions.
Reference Experimental Protocol
This protocol is a synthesis of standard laboratory procedures.[1][5] Always perform a thorough safety assessment before beginning any chemical synthesis.
Materials & Reagents
| Reagent | Quantity | Moles | Notes |
| Phthalic Anhydride | 15.0 g | 0.101 mol | Ensure it is dry. |
| Benzene (Thiophene-free) | 75 mL | ~0.84 mol | Must be anhydrous. Acts as both reactant and solvent. |
| Anhydrous Aluminum Chloride | 30.0 g | 0.225 mol | Must be a fine, fresh powder. Handle in a dry environment. |
| Ice | ~200 g | - | For workup. |
| Concentrated HCl | 25 mL | - | To dissolve aluminum salts. |
| 10% Sodium Carbonate Solution | As needed | - | For purification. |
| Activated Charcoal | 2-3 g | - | For decolorization. |
Procedure
-
Reaction Setup: In a 500 mL oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (15 g) and thiophene-free benzene (75 mL).[1][5]
-
Catalyst Addition: Cool the flask in an ice bath until the benzene begins to solidify. While stirring, carefully and portion-wise add the anhydrous aluminum chloride (30 g). The flask should be connected to a gas trap (e.g., a tube leading to a beaker of water) to handle the evolving HCl gas.[5]
-
Reaction: After the addition is complete, remove the ice bath. The heat of the reaction may be sufficient to cause reflux. If the reaction becomes too vigorous, briefly return the flask to the ice bath. Once the initial exothermic reaction subsides, gently warm the mixture to maintain a steady reflux for 30-60 minutes.[4][5] The solution will thicken as the product complex forms.
-
Work-up (Hydrolysis): Cool the flask thoroughly in a large ice bath. Very cautiously, add crushed ice piece by piece to the stirred mixture to decompose the aluminum complex. This step is highly exothermic. Once the vigorous reaction ceases, add 20 mL of concentrated HCl to dissolve the aluminum hydroxides.[1][5]
-
Isolation of Crude Product: Set up the apparatus for steam distillation and distill to remove the excess benzene. The this compound will remain as an oily solid. Cool the flask and collect the crude solid product by vacuum filtration.
-
Purification:
-
Transfer the crude solid to a beaker and dissolve it in a warm 10% sodium carbonate solution until the solution is alkaline. The acid will dissolve to form its sodium salt.
-
Add activated charcoal to decolorize the solution and heat to a gentle boil for a few minutes.[4]
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate and re-precipitate the purified this compound by slowly adding concentrated HCl until the solution is strongly acidic.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and air dry. The product at this stage is likely the monohydrate.[5]
-
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Guidechem. (n.d.). What is 2-Benzoylbenzoic acid and how is it synthesized?.
- BenchChem. (n.d.). Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation.
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid.
- Google Patents. (n.d.). EP0532962A2 - Process for the preparation of 2-benzoylbenzoic acids.
-
Heller, G. (1917). The Friedel and Crafts reaction with phthalic anhydride. Journal of the American Chemical Society, 39(10), 2056-2062. Retrieved from [Link]
-
Hashimoto, I., & Tashiro, M. (1986). AlCl3-Catalyzed Competitive Reaction of Benzene and Monosubstituted Benzenes with Phthalic Anhydride: Intra- and Intermolecular Selectivities. Reports of Research Institute of Industrial Science, Kyushu University, 80, 21-27. Retrieved from [Link]
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- 5. prepchem.com [prepchem.com]
- 6. EP0532962A2 - Process for the preparation of 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 7. zenodo.org [zenodo.org]
- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
Technical Support Center: o-Phenacylbenzoic Acid Synthesis
Welcome to the technical support resource for the synthesis of o-Phenacylbenzoic acid (also known as 2-benzoylbenzoic acid). This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the Friedel-Crafts acylation of benzene with phthalic anhydride. Our goal is to provide not just solutions, but a deeper understanding of the reaction's underlying principles to ensure reproducible success.
Troubleshooting Guide: Diagnosing Reaction Failures
This section addresses the most common problems observed during the synthesis. Each issue is broken down into potential causes and actionable solutions, grounded in the principles of organic chemistry.
Issue 1: Low or No Product Yield
A low or nonexistent yield of this compound is the most frequent complaint. The root cause often lies in the specific requirements of the Friedel-Crafts acylation mechanism.
Possible Causes & Recommended Solutions
-
Insufficient Lewis Acid Catalyst (Anhydrous AlCl₃):
-
The "Why": In this specific reaction, aluminum chloride is not a true catalyst but a stoichiometric reagent.[1] It is consumed by forming strong complexes with both the carbonyl groups of the phthalic anhydride reactant and the ketone and carboxylic acid groups of the this compound product.[1][2] At least two equivalents of AlCl₃ are required: one to activate the anhydride and another to complex with the product.[1]
-
Solution: Ensure you are using a stoichiometric excess of AlCl₃, typically between 2.2 and 2.5 molar equivalents relative to phthalic anhydride.[1][3]
-
-
Presence of Moisture:
-
The "Why": Anhydrous aluminum chloride reacts violently and exothermically with water. This deactivates the catalyst, quenching the reaction and reducing its efficacy.
-
Solution: Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven- or flame-dried before use. The benzene solvent must also be anhydrous; using thiophene-free benzene is standard practice.[4][5] Handle AlCl₃ in a dry environment, such as a glovebox or under a stream of inert gas (Nitrogen or Argon).[1]
-
-
Inadequate Reaction Temperature or Time:
-
The "Why": While the initial addition of AlCl₃ is exothermic and requires cooling to control, the reaction needs sufficient thermal energy to proceed to completion.[5] An insufficient reflux period will result in unreacted starting materials.
-
Solution: After the controlled, cooled addition of AlCl₃, the reaction mixture should be gently warmed and then heated to reflux (approx. 70-80°C for benzene) for at least 30-60 minutes.[4][5][6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
-
Inefficient Work-up Procedure:
-
The "Why": The product exists as a solid aluminum chloride complex at the end of the reaction.[7] This complex must be hydrolyzed to liberate the free this compound.
-
Solution: The work-up must involve careful, slow addition of ice followed by aqueous hydrochloric acid (HCl).[5][6] The HCl is crucial for dissolving the aluminum salts (aluminum hydroxide/oxide) that form, preventing them from co-precipitating with your product and simplifying purification.[6]
-
Issue 2: Tarry, Dark-Colored Reaction Mixture or Product
The formation of a dark, intractable tar instead of a manageable slurry is a sign of uncontrolled side reactions.
Possible Causes & Recommended Solutions
-
Reaction Temperature Too High:
-
The "Why": The Friedel-Crafts reaction is highly exothermic, especially during the addition of aluminum chloride. Uncontrolled high temperatures can lead to polymerization and charring of the aromatic substrate, as well as other side reactions.[1]
-
Solution: Maintain careful temperature control. The initial addition of AlCl₃ should always be performed slowly, in portions, to a cooled reaction mixture (ice bath).[1][5] If the reaction becomes too vigorous, be prepared to immerse the flask further into the ice bath.[5]
-
-
Impurities in Benzene:
-
Inefficient Purification:
-
The "Why": Even with a successful reaction, colored impurities can be carried through to the final product.
-
Solution: During the purification process, after dissolving the crude product in sodium carbonate solution, treat the solution with activated charcoal to decolorize it before acidification.[1][5][6]
-
Issue 3: Product is an Oil or Fails to Crystallize
The desired product, this compound, can exist as a stable monohydrate (m.p. ~95°C) or in its anhydrous form (m.p. 127-128°C).[5][6] Failure to obtain a solid product often relates to the work-up and purification steps.
Possible Causes & Recommended Solutions
-
Incomplete Removal of Benzene:
-
The "Why": Residual benzene from the reaction can act as a solvent, keeping the product oily.
-
Solution: After the acid work-up, it is common to remove the excess benzene via steam distillation.[5] This ensures all the volatile organic solvent is removed before attempting to isolate the solid product.
-
-
Incorrect pH during Precipitation:
-
The "Why": The product is soluble in basic solutions as its sodium salt (sodium 2-benzoylbenzoate). It will only precipitate once the solution is made sufficiently acidic to protonate the carboxylate.
-
Solution: After dissolving the crude product in sodium carbonate solution and filtering, cool the filtrate and slowly add concentrated HCl with stirring until the solution is distinctly acidic (check with pH paper). Vigorous stirring can help induce crystallization.[6]
-
-
Presence of Isomeric Impurities:
-
The "Why": While the reaction strongly favors the ortho product, trace amounts of other isomers or byproducts can sometimes form an eutectic mixture, which has a lower melting point and can appear oily.
-
Solution: If the product remains oily after proper work-up, perform a recrystallization from a suitable solvent system, such as benzene/ligroin or toluene-petroleum ether, to obtain the pure crystalline solid.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The reaction is a classic Friedel-Crafts acylation.[8] It proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of phthalic anhydride. This polarizes the molecule, leading to the cleavage of a C-O bond and the formation of a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the benzene ring attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the ring's aromaticity.[8]
-
Re-aromatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the AlCl₃ complex of the final product. The liberated proton reacts to form HCl.[8]
Q2: Why is the stoichiometry of AlCl₃ so critical? You mentioned it's not a true catalyst.
A2: Correct. A true catalyst is regenerated at the end of a reaction cycle. In this case, AlCl₃, being a Lewis acid, forms a stable dative bond with Lewis basic sites—specifically, the carbonyl oxygen atoms. It coordinates to both the phthalic anhydride to activate it and the ketone group of the final product.[1] This product-catalyst complex is stable and requires a separate hydrolysis step (the work-up) to be broken. Because the AlCl₃ is sequestered by the product, it cannot participate in further catalytic cycles. Therefore, more than one equivalent is needed to drive the reaction to completion, with a second equivalent essentially being consumed to complex with the product formed.
Q3: How do I properly set up and execute the reaction?
A3: Below is a standard laboratory protocol synthesized from reliable sources.[1][4][5][6]
| Reagent | Amount (15g Scale) | Moles | Molar Ratio |
| Phthalic Anhydride | 15.0 g | ~0.101 | 1.0 |
| Thiophene-free Benzene | 75 mL | ~0.85 | ~8.4 |
| Anhydrous AlCl₃ | 30.0 g | ~0.225 | ~2.2 |
Experimental Protocol: Synthesis
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser. Attach a gas trap (e.g., a tube leading to a beaker with water or a dilute base solution) to the top of the condenser to neutralize the HCl gas that evolves.[5]
-
Charging Reagents: Add 15 g of phthalic anhydride and 75 mL of thiophene-free benzene to the flask.[4][5]
-
Catalyst Addition: Cool the flask in an ice bath until the benzene begins to solidify.[5] With continuous swirling or stirring, add 30 g of anhydrous aluminum chloride in small portions over 15-20 minutes. Control the rate of addition to manage the exothermic reaction and HCl evolution.
-
Reaction: Once the addition is complete, remove the ice bath. The heat of reaction will likely be sufficient to maintain reflux for a short period. Once this subsides, gently warm the flask using a heating mantle or water bath to maintain a steady reflux for 30 minutes. The mixture will become a thick slurry.[5]
-
Work-up (Hydrolysis): Cool the flask thoroughly in an ice bath. Very cautiously, add small pieces of crushed ice one at a time to the reaction mixture with vigorous shaking.[5] Once the initial vigorous reaction subsides (after ~100 g of ice has been added), add 20 mL of concentrated hydrochloric acid.[4][5]
-
Isolation of Crude Product: Remove the excess benzene via steam distillation. The remaining mixture contains the crude product and aqueous aluminum salts. Cool the flask and collect the solid crude product by vacuum filtration. Wash the solid with cold water.
Experimental Protocol: Purification
-
Basification: Transfer the crude solid to a beaker and add a 10% sodium carbonate solution until the solid dissolves and the solution is alkaline to pH paper.[5][6]
-
Decolorization: Add a small amount (~1 g) of activated charcoal, heat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal and other insoluble impurities.[5][6]
-
Precipitation: Cool the clear filtrate in an ice bath. With constant stirring, slowly add concentrated HCl until the solution is acidic. This compound will precipitate as a white solid.
-
Final Isolation: Collect the purified product by vacuum filtration, wash with a small amount of cold water, and air-dry. The product at this stage is typically the monohydrate. For the anhydrous form, recrystallization from a non-aqueous solvent like benzene/ligroin is necessary.[5]
Q4: What analytical techniques can I use to confirm my product's identity and purity?
A4: A combination of techniques is recommended for full characterization:
-
Melting Point: As mentioned, the monohydrate melts around 95°C and the anhydrous form at 127-128°C. A sharp melting point is a good indicator of purity.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity by separating the main product from any byproducts or unreacted starting materials.[9]
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the different functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), a C=O stretch for the ketone (~1680 cm⁻¹), and peaks corresponding to the aromatic rings.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The ¹H NMR will show distinct signals for the aromatic protons, and the ¹³C NMR will show characteristic peaks for the two carbonyl carbons (ketone and carboxylic acid) and the aromatic carbons.[10]
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Study Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
- Google Patents. (1993). EP0532962A2 - Process for the preparation of 2-benzoylbenzoic acids.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.
-
Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]
-
Zenodo. (n.d.). THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Retrieved from [Link]
- Google Patents. (1966). Purification of benzoic acid - US3235588A.
-
Dissertation. (n.d.). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry via PMC. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
- Google Patents. (2016). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
-
FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory. Retrieved from [Link]
- Google Patents. (2013). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Toluene Chemical. (2025). What analytical methods can be used for O - Methylbenzoic Acid?. Retrieved from [Link]
-
International Journal of Advanced Research. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative pathways for adipic acid synthesis. Retrieved from [Link]
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- 9. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for o-Phenacylbenzoic acid
Welcome to the technical support guide for o-Phenacylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. We will address common questions and troubleshooting scenarios to maintain the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, dark, and cool environment.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature).[1] However, to maximize shelf-life and prevent subtle degradation, we recommend the following:
-
Temperature: While stable at room temperature, storage at 2-8°C is recommended for long-term use. For archival purposes, storage at -20°C is also acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if the container will be opened frequently. This minimizes exposure to atmospheric moisture and oxygen.
-
Light: The compound is an aromatic ketone, a class of molecules known to be sensitive to light.[4][5][6] Store in an amber vial or a container protected from light to prevent potential photodegradation.[7]
Q2: My solid this compound has developed a slight yellow tint. Is it still usable?
A slight yellow discoloration upon long-term storage can be an early indicator of minor degradation, possibly due to light exposure or slow oxidation.[7] While the product may still be largely viable, this change warrants caution.
Expert Recommendation: Before using the material in a critical experiment, we advise verifying its purity. A simple check via Thin Layer Chromatography (TLC) against a known fresh standard or a quick purity assessment by High-Performance Liquid Chromatography (HPLC) is recommended. For quantitative applications, determining the precise purity is essential.
Q3: What is the primary degradation pathway for this compound?
This compound, as a γ-keto acid, is susceptible to several degradation pathways, with photodegradation being a primary concern.
-
Photodegradation: Aromatic ketones can absorb UV light, promoting them to an excited triplet state.[8] This can initiate various reactions, including hydrogen abstraction from solvent molecules or cleavage reactions, leading to a complex mixture of byproducts.[4][5] This is the principal reason for storing the compound in the dark.
-
Thermal Degradation: While the solid is relatively stable, elevated temperatures (above its melting point of 121-125°C) can lead to decomposition.[1] In solution, high heat can accelerate decarboxylation, a common degradation route for keto-acids.[9][10]
-
Keto-Enol Tautomerism: Like other ketones with alpha-hydrogens, this compound exists in equilibrium with its enol tautomer.[11] While the keto form is generally more stable[12][13], changes in solvent polarity and pH can shift this equilibrium, potentially affecting reactivity and spectroscopic properties.[14]
Troubleshooting Guide for Solutions
Problem 1: My this compound won't fully dissolve in my chosen solvent.
Cause & Solution:
-
Incorrect Solvent Choice: this compound has both polar (carboxylic acid) and non-polar (aromatic rings) features. It exhibits good solubility in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate. Its solubility is limited in non-polar solvents like hexanes and is only slightly soluble in water.
-
Insufficient Solvent Volume: The concentration may be too high. Try adding more solvent incrementally.
-
Low Temperature: Solubility generally increases with temperature.[15] Gentle warming and sonication can aid dissolution. Be cautious not to overheat, especially for prolonged periods.
Problem 2: After preparing a stock solution in methanol, my results are inconsistent over time.
Cause & Solution:
This strongly suggests that the compound is degrading in solution. Even when protected from light, keto-acids can be unstable in certain solvents, particularly polar protic solvents like methanol.
Expert Recommendation: For maximum reproducibility, prepare stock solutions fresh before each experiment. If a solution must be stored, even for a short period:
-
Use an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) if your experimental design allows.
-
Store the solution at -20°C or -80°C in small, single-use aliquots.
-
Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from introducing water.
The diagram below outlines a workflow for troubleshooting inconsistent results.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data & Protocols
Table 1: Recommended Storage Conditions Summary
| Form | Temperature | Light Conditions | Atmosphere | Recommended Container |
| Solid | 2-8°C (long-term) | Protected from light | Dry; Inert gas preferred | Tightly sealed amber glass vial |
| Solution | -20°C to -80°C | Protected from light | Inert gas overlay | Tightly sealed amber vial; single-use aliquots |
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution for immediate use.
-
Pre-analysis: Bring the sealed container of solid this compound from cold storage and allow it to equilibrate to ambient temperature before opening. This prevents water condensation on the solid.
-
Weighing: In a fume hood, accurately weigh the required amount of the solid into a clean, dry amber glass vial.
-
Solvent Addition: Using a calibrated pipette, add the desired volume of an appropriate anhydrous solvent (e.g., HPLC-grade acetone or DCM).
-
Dissolution: Cap the vial tightly and mix the contents by vortexing or gentle sonication until the solid is completely dissolved.
-
Usage: Use the solution immediately for the best results. Do not store at room temperature on the benchtop for extended periods.
Protocol 2: Basic HPLC Purity Check
This method can be adapted to assess the purity of either the solid material or a prepared solution.
-
Sample Preparation:
-
Solid: Prepare a ~1 mg/mL solution in methanol or acetonitrile.
-
Solution: Dilute the stock solution to an appropriate concentration (~0.1-1 mg/mL) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample. A pure compound should yield a single major peak. The appearance of multiple peaks, especially in aged samples compared to a fresh standard, indicates degradation. The peak area percentage can provide a semi-quantitative measure of purity.
References
- Curtis, H. C. (1970). The Photochemistry of Aromatic Ketones in Solution.
-
Chemistry Stack Exchange. (2015). Relative stability of keto-enol form of acetyl chloride. Retrieved January 17, 2026, from [Link]
- Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones: the phenyl radical. Journal of the Chemical Society (Resumed), 589.
- Cohen, S. G., & Guttenplan, J. B. (1968). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 1968, 854-858.
- Anastasio, C., & McGregor, K. G. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4877-4888.
- West, B., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(13), 2535–2544.
- Prakash Academy. (2013, February 6). Stability of keto enol tautomerism I IITian Faculty [Video]. YouTube.
- Benzoic Acid Standard. (2015). Safety Data Sheet.
-
LibreTexts Chemistry. (2023, August 5). 3.6: Keto-Enol Tautomerism. Retrieved January 17, 2026, from [Link]
-
Quora. (2018). Why is keto form stable than enol in keto enol tautomerism although enol form contains resonance stabilization? Retrieved January 17, 2026, from [Link]
-
Carl ROTH. (n.d.). Benzoic acid - Safety Data Sheet. Retrieved January 17, 2026, from [Link]
- Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14390-14395.
- Klempier, N., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. The Plant Journal, 69(5), 868-878.
- Moreno-Ruiz, E., et al. (2007).
- Lu, Y., et al. (2004). The evolution of the phenylacetic acid degradation pathway in bacteria. Bioscience, Biotechnology, and Biochemistry, 68(3), 746-748.
- Khajavi, S. H., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
- Wang, W., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 12, 706485.
- Blog. (2025). What is the stability of O - Methylbenzoic Acid under different conditions?
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- 4. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]
- 5. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: o-Phenacylbenzoic Acid Stability and Analysis
Welcome to the comprehensive technical support guide for o-Phenacylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, focusing on its degradation pathways and preventative strategies. Here, you will find in-depth scientific explanations, practical troubleshooting advice, and detailed experimental protocols to ensure the integrity of your work with this compound.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is an organic compound featuring a benzoic acid substituted at the ortho position with a phenacyl group. This unique structure, containing a carboxylic acid and a ketone linked by a methylene bridge, presents specific stability challenges. The primary degradation pathways to be aware of are photodegradation, hydrolysis (potentially intramolecularly catalyzed), and intramolecular cyclization. [1] Understanding these pathways is critical for accurate experimental design and the development of stable formulations.
Q2: My this compound solution is showing a rapid loss of purity, even when stored in the dark. What could be the cause?
If photodegradation is ruled out, the most likely culprit is hydrolysis , potentially accelerated by the neighboring carboxylic acid group. This phenomenon, known as intramolecular catalysis or neighboring group participation, can significantly increase the rate of hydrolysis compared to a simple ester.[2] The ortho positioning of the carboxylic acid allows it to act as an internal catalyst, facilitating the cleavage of the phenacyl group. The stability of keto-acids like this compound is also highly pH-dependent.[3]
Q3: I've observed a new, unexpected peak in my HPLC analysis of an aged this compound sample. What might this be?
A common degradation product is 3-phenylisocoumarin , which is formed through an intramolecular cyclization reaction.[3] This process involves the nucleophilic attack of the carboxylic acid's hydroxyl group onto the ketone of the phenacyl moiety, followed by dehydration. Another possibility, especially under photolytic conditions, is the formation of benzoic acid and acetophenone resulting from the cleavage of the bond between the methylene group and the carbonyl group.
Q4: How can I prevent the degradation of this compound in my formulations?
Preventing degradation requires a multi-faceted approach:
-
pH Control: Maintaining a neutral to slightly alkaline pH can help stabilize the molecule by keeping the carboxylic acid in its deprotonated (carboxylate) form, which is less likely to participate in intramolecular catalysis.[3]
-
Protection from Light: Due to the photosensitivity of the aromatic ketone moiety, it is crucial to protect solutions and solid samples from light, especially UV radiation.[4][5] Use of amber vials or light-protective packaging is recommended.
-
Temperature Control: Store samples at controlled room temperature or refrigerated, as elevated temperatures can accelerate both hydrolysis and cyclization.[6]
-
Use of Antioxidants: For formulations where oxidative stress is a concern, incorporating antioxidants can be beneficial. Aromatic amine antioxidants are known for their efficacy at high temperatures.[7][8]
-
Excipient Selection: The choice of excipients is critical. For instance, certain buffers can influence pH and stability. For solid formulations, moisture trappers like silica desiccants can be beneficial.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid decrease in purity of solutions | Photodegradation: Exposure to ambient or UV light. | Store solutions in amber volumetric flasks or vials. Wrap containers in aluminum foil for extra protection. Conduct experiments under low-light conditions where possible. |
| Intramolecular Hydrolysis: Catalysis by the ortho-carboxylic acid group, especially in acidic or neutral aqueous solutions. | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8) using a suitable buffer (e.g., phosphate buffer) to deprotonate the carboxylic acid and reduce its catalytic activity.[3] | |
| Appearance of a major new peak in HPLC with a different retention time | Intramolecular Cyclization: Formation of 3-phenylisocoumarin. | Confirm the identity of the new peak using LC-MS by comparing the mass-to-charge ratio with the expected mass of 3-phenylisocoumarin (C15H10O2, MW: 222.24 g/mol ). To minimize cyclization, control the temperature and pH of your solution as recommended above. |
| Inconsistent analytical results | On-column degradation: The HPLC method conditions (e.g., acidic mobile phase) may be promoting degradation during the analysis. | Develop and validate a stability-indicating HPLC method with a mobile phase pH that ensures the stability of this compound during the run. A neutral or slightly basic mobile phase might be preferable. |
| Thermal degradation in GC inlet: If using Gas Chromatography, the high temperatures of the inlet can cause decarboxylation or cyclization. | Avoid GC analysis for this compound if possible. If necessary, derivatization of the carboxylic acid and ketone groups prior to injection can prevent on-column degradation.[3] | |
| Formation of multiple minor degradation products | Oxidative Degradation: Reaction with atmospheric oxygen or peroxides present in solvents. | Degas solvents before use. Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or a chelating agent like EDTA to scavenge metal ions that can catalyze oxidation.[10] |
Degradation Pathways
This compound is susceptible to several degradation pathways due to its functional groups and their spatial arrangement. The primary pathways are illustrated below.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH. Keep at room temperature for 8 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve a portion in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 8 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Analyze the samples by LC-MS to identify the mass of the parent drug and any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 30 15 80 20 80 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11] Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.
Caption: Workflow for stability-indicating HPLC analysis.
References
-
Thanassi, J. W., & Bruice, T. C. (n.d.). Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid. The Dependence of Mechanisms on Leaving Group Tendencies. Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Heterocycles from 2‐Acylbenzoic Acids - ResearchGate. (n.d.). Retrieved from [Link]
-
Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide with hydrogen evolution in a photoelectrochemical cell - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - MDPI. (n.d.). Retrieved from [Link]
-
Neighbouring group participation - Wikipedia. (n.d.). Retrieved from [Link]
-
EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. (n.d.). Retrieved from [Link]
-
The thermal decomposition of benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (n.d.). Retrieved from [Link]
-
. (n.d.). Retrieved from [Link]
-
Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). Retrieved from [Link]
-
Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine. (n.d.). Retrieved from [Link]
-
Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo - BrJAC. (n.d.). Retrieved from [Link]
-
How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? | ResearchGate. (n.d.). Retrieved from [Link]
-
mechanism of ester hydrolysis - YouTube. (2019, January 15). Retrieved from [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. (n.d.). Retrieved from [Link]
-
Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Antioxidant Effective Aromatic Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (n.d.). Retrieved from [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. (n.d.). Retrieved from [Link]
-
“Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). Retrieved from [Link]
-
Formation of a Perbenzoic Acid Derivative in the Photodegradation of Fenofibrate: Phototoxicity Studies on Erythrocytes - PubMed. (n.d.). Retrieved from [Link]
-
Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. (n.d.). Retrieved from [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis - YouTube. (2024, March 3). Retrieved from [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved from [Link]
-
Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan - PubMed. (n.d.). Retrieved from [Link]
-
Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PubMed Central. (n.d.). Retrieved from [Link]
-
The Role of Polyphenolic Antioxidants from Tea and Rosemary in the Hydroxyl Radical Oxidation of N-Acetyl Alanine - MDPI. (n.d.). Retrieved from [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC - NIH. (n.d.). Retrieved from [Link]
-
Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC - NIH. (n.d.). Retrieved from [Link]
-
Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (n.d.). Retrieved from [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (n.d.). Retrieved from [Link]
-
Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Retrieved from [Link]
-
The thermal decomposition of benzoic acid - Scilit. (n.d.). Retrieved from [Link]
-
Synthesis of a broad array of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives by microbial dihydroxylation of benzoic acid and subsequent oxidative and rearrangement reactions. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
An update on products and mechanisms of lipid peroxidation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Fatty Acid (Beta) Oxidation - YouTube. (2019, July 18). Retrieved from [Link]
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Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
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Metabolism | Fatty Acid Oxidation: Part 1 - YouTube. (2017, May 30). Retrieved from [Link]
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Kinetics of Thermal Decomposition of Aqueous Perchloric Acid - ResearchGate. (n.d.). Retrieved from [Link]
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Predicting Products of Pristanoyl-CoA from Alpha Oxidation - YouTube. (2020, January 1). Retrieved from [Link]
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Lipid oxidation mechanism- review of initiation, propagation, and termination - YouTube. (2020, October 28). Retrieved from [Link]
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Catalyst selection and optimization for o-Phenacylbenzoic acid synthesis
Technical Support Center: Synthesis of o-Phenacylbenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. The most common industrial analogue is the synthesis of o-benzoylbenzoic acid from benzene and phthalic anhydride.[1] By extension, this compound is typically synthesized via the acylation of toluene with phthalic anhydride, catalyzed by a Lewis acid. This guide will focus on this primary synthetic route.
Part 1: Catalyst Selection & Mechanism Insights (FAQs)
The choice of catalyst is the most critical factor determining the success, efficiency, and environmental impact of your synthesis. This section addresses common questions regarding catalyst selection.
Q1: What are the standard catalysts for this Friedel-Crafts acylation?
Traditionally, strong Lewis acids are used, with anhydrous aluminum chloride (AlCl₃) being the most common and well-documented catalyst for this class of reaction.[1] Other Lewis acids like FeCl₃ or BF₃ can also be employed. In recent years, a significant shift towards "greener," reusable catalysts has occurred, including ionic liquids and solid acids like zeolites.[1][2]
Q2: Why must AlCl₃ be used in stoichiometric amounts, not catalytically?
This is a crucial point of experimental design rooted in the reaction mechanism. The product, this compound, is a ketone. The carbonyl oxygen in the ketone product has lone pairs of electrons that are Lewis basic. It will coordinate strongly with the AlCl₃ catalyst, forming a stable complex.[3][4] This complexation effectively removes the AlCl₃ from the reaction cycle, rendering it inactive. Therefore, at least one equivalent of AlCl₃ is required for every equivalent of the ketone product formed. In practice, a slight excess (e.g., 1.1 to 2.5 equivalents) is often used to drive the reaction to completion and account for any deactivation by trace impurities.
Q3: What are the primary drawbacks of using AlCl₃ and how can I mitigate them?
The main challenges with AlCl₃ are its extreme moisture sensitivity and the generation of corrosive, acidic waste.
-
Moisture Sensitivity: AlCl₃ reacts violently with water, hydrolyzing to aluminum hydroxide and releasing HCl gas. This not only destroys the catalyst but can also introduce unwanted side reactions.[3]
-
Mitigation: All glassware must be oven- or flame-dried immediately before use. Reagents and solvents must be strictly anhydrous. Use freshly opened containers of AlCl₃ or purify older stock by sublimation. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Waste Generation: The aqueous workup required to break the product-AlCl₃ complex generates a large volume of acidic aluminum-containing waste, which presents significant disposal challenges.[1]
-
Mitigation: While unavoidable with this catalyst, proper neutralization and disposal protocols are essential. For greener alternatives, consider solid acid catalysts or ionic liquids that can be recycled.
-
Q4: What are the advantages of using "greener" alternatives like ionic liquids?
Ionic liquids, such as those based on chloroaluminates (e.g., [Emim]Cl-AlCl₃), are gaining traction as recyclable catalysts for Friedel-Crafts reactions.[1]
-
High Activity: They often exhibit catalytic activity comparable to or even exceeding that of traditional Lewis acids.
-
Recyclability: The product can often be extracted with an organic solvent, leaving the ionic liquid phase intact to be reused in subsequent batches, drastically reducing waste.[1]
-
Milder Conditions: Reactions can sometimes be run at lower temperatures, improving selectivity and reducing byproduct formation.[1]
The primary disadvantage is the higher initial cost of ionic liquids compared to AlCl₃.
Part 2: Reaction Optimization & Comparative Data
Optimizing reaction parameters is key to maximizing yield and purity. The ideal conditions depend heavily on the chosen catalyst system.
Comparative Catalyst Performance
| Catalyst System | Typical Loading (Equivalents) | Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Anhydrous AlCl₃ | 1.1 - 2.5 | 25 - 60 | 2 - 8 | Low cost, high reactivity, well-established. | Stoichiometric use, moisture sensitive, corrosive waste.[1][3] |
| Ionic Liquid | 1.0 - 3.0 | 40 - 80 | 4 - 10 | Recyclable, high yield, reduced waste stream.[1] | Higher initial cost, requires specific workup. |
| Zeolites (e.g., H-Beta) | Catalytic (wt%) | 150 - 200 | 6 - 24 | Reusable, environmentally benign, shape-selective. | High temperatures needed, potential for lower activity.[2] |
Mechanism of AlCl₃-Catalyzed Acylation
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The Lewis acid activates the phthalic anhydride to generate a potent electrophile, the acylium ion, which is then attacked by the electron-rich toluene ring.
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
Part 3: Troubleshooting Guide (Q&A Format)
Encountering issues during synthesis is common. This section provides a logical framework for diagnosing and solving problems.
Q: My reaction is very slow, or the yield is disappointingly low. What are the likely causes?
This is the most common issue and usually points to one of four areas: catalyst, reagents, conditions, or the substrate itself.
-
Catalyst Deactivation: As discussed, AlCl₃ is highly sensitive to moisture. Even atmospheric humidity during reagent transfer can be enough to deactivate a significant portion of the catalyst. Always handle it in a glovebox or under a positive pressure of inert gas.[3]
-
Insufficient Catalyst: Remember that AlCl₃ is a reactant, not just a catalyst. Ensure you are using at least a stoichiometric amount relative to the limiting reagent (phthalic anhydride).[4]
-
Poor Reagent Quality: Use high-purity, anhydrous toluene and phthalic anhydride. Impurities in the starting materials can interfere with the reaction.
-
Sub-optimal Temperature: While some acylations work at room temperature, this specific reaction often requires gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. If the temperature is too low, the activation energy barrier may not be overcome.[1]
Q: The reaction produced a dark, tarry sludge instead of a clean solution. What happened?
This typically indicates side reactions caused by excessive heat. Friedel-Crafts reactions can be exothermic. If the temperature is too high, it can lead to polymerization or decomposition of the starting materials and product.
-
Solution: Control the reaction temperature carefully. Add the acylating agent or catalyst portion-wise to a cooled solution of the other reactants to manage the initial exotherm. Use an ice bath if necessary during addition, then allow the reaction to warm to the target temperature.
Q: My final product is a mix of isomers. How can I improve ortho-selectivity?
The acylation of toluene can produce both ortho- and para-phenacylbenzoic acid. While the ortho product is often favored, the ratio can be influenced by several factors:
-
Temperature: Lower reaction temperatures generally favor the formation of the ortho isomer.
-
Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene are classic choices, but their toxicity is a concern. Dichloromethane is a common modern solvent.
-
Catalyst: The steric bulk of the catalyst complex can play a role. Experimenting with different Lewis acids or catalyst systems may alter the ortho/para ratio.
Q: How do I effectively purify the crude product?
The crude product will likely contain unreacted starting materials, the undesired para isomer, and other byproducts.
-
Recrystallization: This is the most effective method for purifying the solid product. A common procedure involves dissolving the crude solid in a hot solvent mixture, such as aqueous ethanol or acetic acid, treating with decolorizing carbon if necessary, filtering hot to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization.[5] The desired this compound is typically less soluble than the para isomer in many solvent systems, allowing for separation.
-
Washing: Before recrystallization, washing the crude solid with a non-polar solvent like hexane can help remove residual toluene. Washing with cold water can remove some inorganic salts from the workup.
Troubleshooting Workflow
Sources
- 1. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]
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- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
The Synthetic Chemist's Compass: Navigating the Utility of o-Phenacylbenzoic Acid and its Keto Acid Counterparts
A Senior Application Scientist's Guide to Strategic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Keto acids, a versatile class of bifunctional molecules, offer a rich landscape of reactivity, enabling the construction of complex molecular architectures. Among these, o-phenacylbenzoic acid stands out for its unique propensity to form polycyclic aromatic systems. This guide provides an in-depth comparison of this compound with other key keto acids—namely pyruvic acid, levulinic acid, and benzoylformic acid—offering a field-proven perspective on their respective strengths and applications in the synthesis of valuable chemical entities.
The Unique Structural Advantage of this compound
This compound is a γ-keto acid distinguished by its pre-organized structure, where a ketone and a carboxylic acid are held in proximity on an aromatic scaffold. This arrangement is the cornerstone of its synthetic utility, predisposing it to intramolecular cyclization reactions that are often high-yielding and regioselective. The primary applications of this keto acid lie in the synthesis of isocoumarins and naphthalenes, core structures found in numerous biologically active compounds and functional materials.
The Gateway to Isocoumarins and Naphthalenes
The acid-catalyzed intramolecular cyclization of this compound is a powerful tool for the synthesis of 3-phenylisocoumarin and 2-phenylnaphthalene. The choice of reaction conditions elegantly dictates the product outcome.
Mechanism of Cyclization: A Dichotomy of Pathways
The intramolecular reaction of this compound proceeds via an initial enolization of the ketone, followed by nucleophilic attack of the enol on the protonated carboxylic acid. The resulting intermediate can then either dehydrate to form the isocoumarin or undergo further rearrangement and dehydration to yield the naphthalene.
Caption: Acid-catalyzed cyclization of this compound.
Experimental Protocol: Synthesis of 3-Phenylisocoumarin
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-phenylisocoumarin.
Experimental Protocol: Synthesis of 2-Phenylnaphthalene
-
Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1 equivalent) with polyphosphoric acid (PPA).
-
Reaction: Heat the mixture to 100-120°C for 1-2 hours.[1]
-
Work-up: Cool the reaction mixture and carefully add crushed ice to decompose the PPA.
-
Isolation: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography to afford 2-phenylnaphthalene.
A Comparative Analysis with Other Keto Acids
While this compound excels in the synthesis of specific fused-ring systems, other keto acids offer distinct synthetic advantages due to their unique structural features. The following sections provide a comparative overview of pyruvic acid, levulinic acid, and benzoylformic acid.
| Keto Acid | Structure | Key Applications in Heterocyclic Synthesis |
| This compound | γ-Keto acid | Isocoumarins, Naphthalenes |
| Pyruvic Acid | α-Keto acid | Indoles (Fischer Synthesis), Quinolines |
| Levulinic Acid | γ-Keto acid | Pyrroles (Paal-Knorr Synthesis), Pyridazinones |
| Benzoylformic Acid | α-Keto acid | Quinoxalines, Chiral Mandelic Acid Derivatives |
Pyruvic Acid: The α-Keto Acid Workhorse
Pyruvic acid, a central metabolite in biochemistry, is a versatile α-keto acid in organic synthesis.[2] Its utility is prominently showcased in the Fischer indole synthesis.
Fischer Indole Synthesis
This classic reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole.[3][4][5][6] When pyruvic acid is used, it leads to the formation of indole-2-carboxylic acids, which are valuable precursors for various pharmaceuticals.
Caption: Fischer Indole Synthesis with Pyruvic Acid.
The choice of pyruvic acid is strategic; the carboxylic acid moiety provides a handle for further functionalization of the resulting indole ring. This exemplifies how the inherent functionality of the keto acid starting material can be leveraged to build molecular complexity.
Levulinic Acid: A Bio-derived Platform Chemical
Levulinic acid, a biomass-derived γ-keto acid, is a key building block in green chemistry.[7] Its 1,4-dicarbonyl nature makes it an ideal substrate for the Paal-Knorr synthesis of pyrroles.[8][9][10][11][12]
Paal-Knorr Pyrrole Synthesis
This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to furnish a pyrrole.[8][9][10][11][12] Levulinic acid, upon esterification, can be readily converted into a 1,4-dicarbonyl compound suitable for this transformation.
Sources
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- 3. testbook.com [testbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Validating the Structure of o-Phenacylbenzoic Acid: A Spectroscopic Comparison Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the spectroscopic validation of o-phenacylbenzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This guide will not only present the expected spectroscopic data but also provide a comparative analysis against plausible isomeric alternatives, underscoring the power of modern spectroscopic techniques in structural elucidation.
Introduction: The Importance of Structural Verification
This compound (2-phenacylbenzoic acid) possesses a unique arrangement of a carboxylic acid, a ketone, and two aromatic rings. This combination of functional groups gives rise to a distinct spectroscopic fingerprint. However, during its synthesis, the formation of isomeric impurities or rearrangement products is always a possibility. Therefore, meticulous spectroscopic analysis is paramount to confirm the desired ortho-substitution pattern and the integrity of the phenacyl moiety.
This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. We will then compare this predicted data with that of its meta and para isomers, as well as a key ester isomer, to demonstrate how subtle differences in molecular structure translate to discernible spectroscopic variations.
The Candidate Structures: A Comparative Framework
To validate the structure of this compound, we must consider potential isomers that could arise during its synthesis. The primary alternatives include:
-
m-Phenacylbenzoic acid (3-phenacylbenzoic acid): An isomer where the phenacyl group is at the meta position relative to the carboxylic acid.
-
p-Phenacylbenzoic acid (4-phenacylbenzoic acid): An isomer with a para-relationship between the two functional groups.
-
Phenyl 2-carboxyphenylacetate: An ester isomer that is structurally distinct but has the same molecular formula and mass.
The workflow for our spectroscopic validation process is outlined below.
Caption: Workflow for the spectroscopic validation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the substitution pattern of aromatic rings. The chemical shifts and coupling constants of the aromatic protons provide a detailed map of their relative positions.
Expected ¹H NMR Spectrum of this compound:
The key diagnostic feature for the ortho isomer is the splitting pattern of the protons on the benzoic acid ring. We expect to see four distinct multiplets in the aromatic region for these protons, in addition to the signals from the phenyl ring of the phenacyl group. The methylene protons connecting the two moieties will appear as a characteristic singlet.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (Benzoic Acid Ring) | 7.2 - 8.2 | Multiplets | 4H |
| Aromatic (Phenacyl Ring) | 7.4 - 8.0 | Multiplets | 5H |
| Methylene (-CH₂-) | ~4.3 | Singlet | 2H |
Comparison with Isomers:
| Isomer | Key Differentiating Features in ¹H NMR |
| m-Phenacylbenzoic acid | The protons on the benzoic acid ring will exhibit a different splitting pattern, characteristic of a 1,3-disubstituted benzene ring. We would expect to see a singlet, a doublet, a triplet, and another doublet. |
| p-Phenacylbenzoic acid | The high symmetry of the para isomer will result in a simpler aromatic region for the benzoic acid protons, likely showing two distinct doublets. |
| Phenyl 2-carboxyphenylacetate | The most significant difference will be the absence of the methylene singlet. Instead, we would expect to see a characteristic set of signals for the ester group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing us to distinguish between different types of carbons (e.g., carbonyl, aromatic, aliphatic).
Expected ¹³C NMR Spectrum of this compound:
We anticipate a total of 15 carbon signals, although some of the aromatic signals may overlap. The carbonyl carbons of the ketone and the carboxylic acid will be the most downfield signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 195 - 205 |
| Carboxylic Acid Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons | 125 - 140 |
| Methylene Carbon (-CH₂-) | 40 - 50 |
Comparison with Isomers:
The number of distinct aromatic carbon signals can help differentiate the isomers.
| Isomer | Key Differentiating Features in ¹³C NMR |
| m-Phenacylbenzoic acid | The chemical shifts of the aromatic carbons on the benzoic acid ring will differ from the ortho isomer due to the change in the substitution pattern. |
| p-Phenacylbenzoic acid | Due to its symmetry, the para isomer will show fewer signals in the aromatic region of the ¹³C NMR spectrum compared to the ortho and meta isomers. |
| Phenyl 2-carboxyphenylacetate | The spectrum will show an ester carbonyl signal instead of a ketone carbonyl. The chemical shift of the carbon attached to the ester oxygen will also be characteristic. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a unique "fingerprint."
Expected IR Spectrum of this compound:
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500 - 3300 | Very broad |
| Aromatic C-H | 3000 - 3100 | Sharp |
| Ketone C=O | 1680 - 1700 | Strong, sharp |
| Carboxylic Acid C=O | 1700 - 1725 | Strong, sharp |
| Aromatic C=C | 1450 - 1600 | Medium to strong |
Comparison with Isomers:
While the IR spectra of the ortho, meta, and para isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected. The ester isomer, however, will show a distinct IR spectrum.
| Isomer | Key Differentiating Features in IR |
| m- & p-Phenacylbenzoic acid | Minor shifts in the C=O stretching frequencies and variations in the fingerprint region. |
| Phenyl 2-carboxyphenylacetate | A strong C=O stretch for the ester group (typically around 1735-1750 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Expected Mass Spectrum of this compound:
The molecular formula of this compound is C₁₅H₁₂O₃, giving it a monoisotopic mass of approximately 240.0786 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 240.
Common fragmentation pathways would involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The base peak is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.
Caption: Plausible mass spectrometry fragmentation of this compound.
Comparison with Isomers:
All three positional isomers will have the same molecular weight and will likely show similar major fragments. However, the relative intensities of the fragment ions might differ. The ester isomer will also have the same molecular weight but is expected to show a different fragmentation pattern, likely involving fragments characteristic of a phenyl ester.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Standard single-pulse experiment with a spectral width of ~16 ppm.
-
¹³C NMR Acquisition: Standard proton-decoupled ¹³C experiment with a spectral width of ~220 ppm.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak as a reference.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Processing: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and identify the major fragment ions.
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. While each method provides valuable pieces of the puzzle, it is their combined application that affords unambiguous confirmation. By comparing the experimental data with the expected spectral features and contrasting them with those of plausible isomers, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Spectroscopic Data for Benzoic Acid Derivatives: The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
Mass Spectrometry Database: National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
-
NMR Spectroscopy Data: Human Metabolome Database. (n.d.). HMDB. [Link]
- General Organic Chemistry Textbooks for Spectroscopic Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Biological Activity of o-Phenacylbenzoic Acid and Its Analogs
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth comparative analysis of the biological activities of o-phenacylbenzoic acid and, more broadly, its structural analogs within the versatile family of benzoic acid derivatives. While specific data on this compound itself is limited in publicly accessible literature, a wealth of information on its parent scaffold, benzoic acid, and related analogs allows us to build a robust predictive and comparative framework. This document synthesizes data from numerous studies to explore the antimicrobial, anti-inflammatory, and anticancer potential of these compounds, grounded in the principles of structure-activity relationships (SAR). We will delve into the causality behind experimental choices and provide validated protocols to empower your own research endeavors.
The Benzoic Acid Scaffold: A Foundation for Diverse Bioactivity
The benzoic acid framework, a simple aromatic carboxylic acid, is a privileged scaffold in medicinal chemistry.[1][2] The carboxylic acid group acts as a critical hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[2] The true versatility of this scaffold lies in the functionalization of its aromatic ring. The type, position, and number of substituents dramatically influence the molecule's electronic character, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic properties.[2][3] This guide will explore how these modifications in analogs of this compound give rise to a spectrum of biological activities.
Comparative Biological Activities: A Multifaceted Profile
Derivatives of the benzoic acid core have demonstrated significant potential across several therapeutic areas.
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives.[1][4] Their primary mechanism of action involves the disruption of cellular homeostasis. In their lipophilic, undissociated state, they can penetrate the bacterial cell membrane. Once inside the more alkaline cytoplasm, they dissociate, releasing protons that acidify the cell's interior and inhibit critical metabolic processes.[5]
Structure-activity relationship studies reveal key trends:
-
Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the benzene ring significantly modulate antimicrobial efficacy.[3] Generally, increasing the number of these groups can sometimes decrease antimicrobial activity.[6]
-
Positional Isomerism: The location of substituents is crucial. For instance, against E. coli, 2-hydroxybenzoic acid (salicylic acid) has shown stronger antibacterial activity than benzoic acid itself, while other hydroxylated derivatives were less effective.[3]
-
Lipophilicity: Increased lipophilicity can enhance the ability of the molecule to cross the bacterial membrane, often leading to improved potency.[5]
Table 1: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [3] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1000 | [3] |
| 4-Hydroxybenzoic Acid | Escherichia coli O157 | 2000 | [3] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Escherichia coli O157 | 4000 | [3] |
| N-(Aryl)-2-(4-ethyl-phenoxymethyl)-benzamides | Staphylococcus aureus | 3.9 - 125 | [7] |
| N-(Aryl)-2-(4-ethyl-phenoxymethyl)-benzamides | Candida albicans | 31.2 - 250 | [7] |
Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases, making the search for novel anti-inflammatory agents a research priority.[8] Phenolic acids, a class that includes many benzoic acid derivatives, are potent anti-inflammatory agents.[8][9] Their mechanisms often involve the modulation of key inflammatory signaling pathways.
-
Mechanism of Action: A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10] In response to inflammatory stimuli, NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes, including cytokines like TNF-α and interleukins (IL-1β, IL-6).[10][11] Many phenolic and benzoic acid derivatives exert their effects by inhibiting this translocation, thereby suppressing the inflammatory cascade.[9][11] They can also inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[12]
The anti-inflammatory potential is closely linked to the substitution pattern on the aromatic ring, which influences the molecule's ability to interact with protein targets and scavenge reactive oxygen species (ROS) that contribute to inflammation.[11]
Anticancer Activity
The development of novel anticancer therapeutics is a cornerstone of modern drug discovery. Various benzoic acid analogs have shown considerable promise, exhibiting cytotoxicity against a range of human cancer cell lines.[9][13]
-
Mechanisms of Action: The anticancer effects of these compounds are diverse and include:
-
Induction of Apoptosis: Triggering programmed cell death is a key strategy for eliminating cancer cells.[9]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1 or S phase).[9]
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation. For example, some derivatives act as inhibitors of histone deacetylases (HDACs) or telomerase, enzymes often overexpressed in tumors.[14]
-
Modulation of Signaling Pathways: Interfering with oncogenic signaling cascades like PI3K/Akt/mTOR.[9]
-
The structure of the derivative is critical. For instance, studies on 1,3,4-oxadiazole derivatives (which can be synthesized from benzoic acid precursors) have shown that specific substitutions can lead to potent and selective inhibition of cancer-related enzymes.[14]
Table 2: Comparative Anticancer Activity (IC₅₀) of Benzoic Acid Analogs
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Caffeic Acid | HCT15 (Colon) | 800 | [9] |
| Ellagic Acid | SiHa (Cervical) | 30 | [9] |
| Gallic Acid | Caco-2 (Colon) | 10 - 100 (mM) | [9] |
| 1,3,4-Oxadiazole Derivative (Compound 9) | HepG2 (Liver) | 0.8 ± 0.2 | [14] |
| 1,3,4-Oxadiazole-Hydroxamic Acid (Compound 16) | HCT-116 (Colon) | 0.28 | [14] |
| Benzamide Derivatives of p-Aminobenzoic Acid | Cancer Cell Lines | 4.53 - 5.85 | [13] |
Visualizing Structure-Activity Relationships and Workflows
To better understand the principles guiding the design and evaluation of these compounds, the following diagrams illustrate key concepts.
Caption: General Structure-Activity Relationship (SAR) for Benzoic Acid Derivatives.
Caption: High-Level Experimental Workflow for Bioactive Compound Screening.
Caption: Inhibition of the NF-κB Signaling Pathway by Bioactive Analogs.
Field-Proven Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for assessing the key biological activities discussed.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a quantitative measure of its antimicrobial activity.[7]
Objective: To find the lowest concentration of an analog that inhibits the visible growth of a target microorganism.
Materials:
-
96-well microtiter plates (sterile)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Methodology:
-
Preparation of Inoculum: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (typically ~5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the test compound, positive control, and negative control. The final volume in each well will be 200 µL.
-
Controls:
-
Positive Control: A row with a known antibiotic, serially diluted.
-
Negative/Growth Control: A well with broth and inoculum only.
-
Sterility Control: A well with broth only.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (sterile)
-
Test compound stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the test compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[10]
Protocol: In Vitro Anti-inflammatory Activity via Nitric Oxide (NO) Assay
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]
Objective: To evaluate the anti-inflammatory potential of analogs by measuring their effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation.
-
Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
A pink/magenta color will develop, proportional to the nitrite concentration.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the test compounds relative to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.
Conclusion and Future Directions
The this compound scaffold and its broader family of benzoic acid derivatives represent a rich source of biologically active compounds with significant therapeutic potential. As this guide has demonstrated, targeted modifications to the core structure can yield potent antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships highlighted underscore the importance of rational design in medicinal chemistry. The provided experimental protocols offer a validated starting point for researchers to rigorously evaluate novel analogs. Future work should focus on synthesizing and testing a focused library of this compound derivatives to directly elucidate their SAR and identify lead compounds for further preclinical development.
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o-Phenacylbenzoic Acid: A Superior Alternative for Reversible Protection and Derivatization
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the reversible masking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed under mild, specific, and non-damaging conditions. For decades, chemists have relied on a toolbox of established reagents, each with its own strengths and limitations. However, the emergence of o-phenacylbenzoic acid and its derivatives heralds a new era of precision and control, particularly for applications demanding spatiotemporal release of protected functionalities.
This guide provides a comprehensive comparison of this compound with existing reagents, supported by experimental data and detailed protocols. We will explore its utility as a photoremovable protecting group and a derivatization agent, offering insights into its mechanistic advantages and practical applications.
The Rise of Photoremovable Protecting Groups: A Paradigm Shift in Chemical Synthesis
Traditional protecting groups are typically removed by altering chemical conditions, such as pH or the introduction of specific reagents. While effective, these methods can lack precision and may be incompatible with sensitive substrates. Photoremovable protecting groups (PPGs), or "photocages," offer a revolutionary alternative, enabling the release of a protected molecule with high spatiotemporal precision upon irradiation with light.[1][2] This "traceless" deprotection strategy avoids the introduction of additional chemical reagents, minimizing side reactions and simplifying purification.[3]
The phenacyl moiety, a core component of this compound, has garnered significant attention as a robust and versatile photolabile protecting group.[4][5] Its derivatives, such as p-hydroxyphenacyl (pHP) and 2-hydroxyphenacyl (oHP), have been successfully employed for the protection of a wide array of functional groups, including carboxylic acids, sulfonates, thiols, and even as C-terminal protecting groups for peptides.[6][7][8]
This compound vs. Traditional Protecting Groups for Alcohols
The protection of alcohols is a frequent necessity in multi-step syntheses to prevent their acidic proton from interfering with basic reagents or their nucleophilic oxygen from reacting with electrophiles.[9][10]
Common Alternatives: Silyl Ethers and Acetals
The most prevalent protecting groups for alcohols are silyl ethers, such as trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS), and acetals like tetrahydropyranyl (THP) ethers.[9][11]
-
Silyl Ethers: Formed by reacting the alcohol with a silyl halide in the presence of a base.[9] They are generally stable to a wide range of non-acidic conditions but are readily cleaved by fluoride ions (e.g., TBAF) or acidic hydrolysis.[12]
-
THP Ethers: Formed by the acid-catalyzed reaction of an alcohol with dihydropyran. They are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.[11]
The o-Phenacyl Advantage: Orthogonal Deprotection
While effective, both silyl ethers and THP ethers rely on chemical reagents for their removal, which can be a limitation in complex syntheses where multiple protecting groups are present. This is where the orthogonality of photolabile protecting groups like those derived from this compound becomes a significant advantage. The ability to deprotect with light, a non-invasive stimulus, allows for selective deprotection without affecting other acid- or base-labile groups.
Table 1: Comparison of Alcohol Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Orthogonality |
| o-Phenacyl Ester | Carboxylic acid, DCC/DMAP | UV Light (e.g., 350 nm) | Stable to mild acid/base | Excellent; orthogonal to most chemical deprotection methods |
| Silyl Ethers (TMS, TBDMS) | Silyl halide, Base (e.g., Imidazole) | Fluoride source (e.g., TBAF), Acid | Stable to base, nucleophiles | Moderate; sensitive to acid and fluoride |
| THP Ether | Dihydropyran, Acid catalyst | Aqueous Acid | Stable to base, nucleophiles | Moderate; sensitive to acid |
Experimental Workflow: Protection and Photocleavage of an Alcohol
This protocol outlines a general procedure for the protection of a primary alcohol with this compound and its subsequent photoremoval.
Detailed Protocol:
Protection of a Primary Alcohol:
-
To a solution of the primary alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the o-phenacyl ester.
Photochemical Deprotection:
-
Dissolve the o-phenacyl-protected alcohol in a solution of acetonitrile and water.
-
Irradiate the solution with a UV lamp at a suitable wavelength (typically around 350 nm) in a quartz vessel.
-
Monitor the progress of the deprotection by high-performance liquid chromatography (HPLC).[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting alcohol by an appropriate method (e.g., column chromatography or recrystallization).
This compound as a Derivatization Reagent for HPLC Analysis
In analytical chemistry, particularly in HPLC, derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore.[13] Carboxylic acids, for instance, often exhibit poor UV absorbance.
Existing Derivatization Reagents
A variety of reagents are available for the derivatization of carboxylic acids, each with its own reaction conditions and detection characteristics.[14]
-
UV-Absorbing Derivatizing Agents: Reagents like p-bromophenacyl bromide react with carboxylates to form esters with strong UV absorbance, improving detection limits.
-
Fluorescent Derivatizing Agents: Reagents such as 4-bromomethyl-7-methoxycoumarin (Br-MAMC) introduce a highly fluorescent tag, leading to excellent sensitivity.[15]
The this compound Advantage: A Dual-Purpose Reagent
This compound can be used to form esters with carboxylic acids, and the resulting phenacyl chromophore provides enhanced UV detection for HPLC analysis. The key advantage lies in the photolabile nature of this derivatization. After analysis, the original carboxylic acid can be recovered by photolysis, which is particularly useful if further characterization or biological testing of the analyte is required.
Table 2: Comparison of Carboxylic Acid Derivatization Reagents
| Derivatization Reagent | Reaction Principle | Detection Method | Post-Analysis Recovery |
| This compound | Esterification | UV-Vis | Yes (Photolysis) |
| p-Bromophenacyl Bromide | Esterification | UV-Vis | No |
| Br-MAMC | Esterification | Fluorescence | No |
| O-pthalaldehyde (OPA) | Formation of isoindole derivative (for amino acids) | Fluorescence | No |
Mechanistic Insights: The Key to Predictable Performance
The photocleavage of phenacyl esters proceeds through a well-studied mechanism. Upon absorption of UV light, the phenacyl group is excited to a triplet state.[6] In the presence of a hydrogen donor (like the solvent), a series of radical reactions can lead to the release of the carboxylic acid.[16] A competing and often more efficient pathway for substituted phenacyl esters, such as the p-hydroxyphenacyl group, involves an excited-state intramolecular proton transfer, followed by a photo-Favorskii type rearrangement that liberates the leaving group.[6]
This well-defined mechanism allows for the rational design of phenacyl-based protecting groups with tailored absorption wavelengths and cleavage efficiencies. For instance, the introduction of hydroxyl groups on the phenyl ring, as in p-hydroxyphenacyl esters, can shift the absorption to longer, less damaging wavelengths and improve cleavage quantum yields.[8]
Conclusion: A Versatile Tool for Modern Chemistry
This compound and its derivatives represent a significant advancement in the field of protecting group chemistry and analytical derivatization. Their key advantages include:
-
Orthogonality: Photochemical removal allows for selective deprotection in the presence of acid- or base-sensitive groups.
-
Mild Deprotection Conditions: Light is a non-invasive reagent, avoiding harsh chemical treatments.
-
Spatiotemporal Control: The ability to control the timing and location of deprotection is invaluable in biological and materials science applications.
-
Dual Functionality: It can serve as both a protecting group and a UV-active derivatizing agent.
While traditional reagents will undoubtedly remain important tools, the unique capabilities of this compound make it an indispensable alternative for researchers seeking greater control, precision, and versatility in their synthetic and analytical endeavors.
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2-Hydroxyphenacyl ester: A new photoremovable protecting group. National Center for Biotechnology Information. [Link]
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Photoremovable Protecting Groups. MDPI. [Link]
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Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]
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The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Royal Society of Chemistry. [Link]
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Protecting Groups For Alcohols. Chemistry Steps. [Link]
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Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. National Center for Biotechnology Information. [Link]
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Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Royal Society of Chemistry. [Link]
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Protection of OH group of alcohol. SlideShare. [Link]
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Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. ResearchGate. [Link]
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Alcohol Protecting Groups. University of Windsor. [Link]
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The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. ResearchGate. [Link]
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A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
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Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. Sci-Hub. [Link]
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Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI. [Link]
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Phenacyl Xanthates: A Photoremovable Protecting Group for Alcohols under Visible Light. ResearchGate. [Link]
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Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. ACS Publications. [Link]
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New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. ResearchGate. [Link]
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1 Protection Reactions. Wiley-VCH. [Link]
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Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Center for Biotechnology Information. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. National Center for Biotechnology Information. [Link]
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Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
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Understanding Photocleavage Reactions. AZoM. [Link]
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Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Center for Biotechnology Information. [Link]
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Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. [Link]
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A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. [Link]
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A Comparative Performance Analysis of o-Phenacylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of o-phenacylbenzoic acid derivatives, focusing on their performance in key applications. As a versatile class of organic compounds, these derivatives offer significant potential in fields ranging from photochemistry to medicinal chemistry. This document synthesizes available experimental data to offer a clear benchmark of their performance, supported by detailed protocols and mechanistic insights to guide further research and development.
Introduction to this compound Derivatives
This compound and its derivatives are characterized by a benzoic acid core substituted with a phenacyl group at the ortho position. This unique structural arrangement imparts specific chemical and photochemical properties, making them valuable molecules in various scientific domains. While benzoic acid derivatives, in general, are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the addition of the phenacyl group opens up novel applications, most notably as photoremovable protecting groups (PPGs) and as potential enzyme inhibitors.[1]
The performance of these derivatives is highly dependent on the nature and position of substituents on both the phenacyl and benzoic acid moieties. These modifications can influence key parameters such as light absorption characteristics, the quantum yield of photocleavage, and binding affinity to biological targets. This guide will explore these structure-activity relationships to provide a framework for selecting or designing derivatives with optimal performance for specific applications.
Performance Benchmark I: Photoreleasable Protecting Groups
One of the most promising applications of this compound derivatives is their use as photoremovable protecting groups. PPGs are moieties that can be cleaved from a substrate upon irradiation with light, allowing for the precise spatial and temporal control of the release of active molecules. The o-hydroxyphenacyl scaffold, a close analog of this compound, has been investigated as a PPG for carboxylic and sulfonic acids.[2][3]
The mechanism of photorelease for hydroxyphenacyl esters is believed to proceed through a short-lived triplet state.[2] Upon photoexcitation, the molecule undergoes intersystem crossing to the triplet state, from which the protected substrate is released. A key advantage of the 2-hydroxyphenacyl chromophore is its absorption at wavelengths above 350 nm, which is less damaging to biological systems compared to PPGs that require shorter wavelength UV light.[3]
Comparative Photochemical Performance
The efficiency of a PPG is primarily determined by its quantum yield (Φ), which is the fraction of absorbed photons that result in the desired photoreaction. The following table summarizes the disappearance quantum yields for a series of 2-hydroxyphenacyl esters, which serve as a valuable proxy for the expected performance of this compound derivatives.
| Derivative | Leaving Group | Solvent | Disappearance Quantum Yield (Φ) | Reference |
| 2-Hydroxyphenacyl Benzoate | Benzoic Acid | H₂O/CH₃CN (1:1) | 0.040 ± 0.004 | [3] |
| 2-Hydroxyphenacyl Acetate | Acetic Acid | H₂O/CH₃CN (1:1) | 0.043 ± 0.003 | [3] |
| 2-Hydroxyphenacyl Mesylate | Methanesulfonic Acid | H₂O/CH₃CN (7:3) | 0.030 ± 0.002 | [3] |
Key Insights:
-
The quantum yields for these 2-hydroxyphenacyl derivatives are moderate, suggesting that while effective, there is room for optimization through structural modifications.
-
The nature of the leaving group (the protected acid) appears to have a minor effect on the disappearance quantum yield of the parent chromophore in these examples.
-
A significant challenge for the 2-hydroxyphenacyl system is a competing, non-productive deactivation pathway involving triplet excited-state intramolecular proton transfer, which can limit the overall efficiency of substrate release.[2]
Experimental Protocol: Evaluation of Photorelease Efficiency
The following protocol outlines a general method for determining the quantum yield of photorelease for an this compound derivative.
1. Sample Preparation:
- Prepare a solution of the this compound ester in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile to ensure solubility). The concentration should be in the range of 0.2–0.5 mM.
- Include an internal standard in the solution (e.g., methyl benzoate at a known concentration) for accurate quantification by HPLC.
- Divide the solution into two sets of samples. Purge one set with nitrogen gas for 15 minutes to remove oxygen, and the other set with oxygen for the same duration.
2. Photolysis:
- Irradiate the samples with a light source of a specific wavelength (e.g., 313 nm), where the compound has a known molar absorption coefficient.
- Use a chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of the light source.
3. Analysis:
- Monitor the disappearance of the starting material and the appearance of the released acid at various time points using High-Performance Liquid Chromatography (HPLC).
- Quantify the concentrations based on the peak areas relative to the internal standard.
4. Quantum Yield Calculation:
- The quantum yield of disappearance (Φ_dis) is calculated using the following formula: Φ_dis = (moles of ester reacted) / (moles of photons absorbed)
Workflow for Evaluating Photorelease Efficiency
Caption: Workflow for determining the photorelease quantum yield.
Performance Benchmark II: Enzyme Inhibition
Comparative Enzyme Inhibition Data for Benzoic Acid Derivatives
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various benzoic acid derivatives against different enzymes. A lower IC₅₀ value indicates a more potent inhibitor.
| Derivative | Target Enzyme | IC₅₀ | Reference |
| 2-Amino Benzoic Acid | Tyrosinase (monophenolase) | 5.15 µM | [4] |
| 4-Amino Benzoic Acid | Tyrosinase (monophenolase) | 3.8 µM | [4] |
| 2-Amino Benzoic Acid | Tyrosinase (diphenolase) | 4.72 µM | [4] |
| 4-Amino Benzoic Acid | Tyrosinase (diphenolase) | 20 µM | [4] |
| Gentisic Acid | Angiotensin-Converting Enzyme (ACE) | 834 µM | [5] |
| Protocatechuic Acid | Angiotensin-Converting Enzyme (ACE) | 6235 µM | [5] |
Key Insights from Analogs:
-
The nature and position of substituents on the benzoic acid ring are critical for inhibitory activity. For instance, the position of the amino group in aminobenzoic acids significantly affects their potency against tyrosinase.[4]
-
The IC₅₀ values can vary by several orders of magnitude depending on the specific derivative and the target enzyme, highlighting the importance of screening against a panel of targets.
-
The phenacyl group in this compound derivatives provides a large, hydrophobic moiety that could potentially engage in specific interactions within an enzyme's active site, leading to enhanced potency and selectivity compared to simpler benzoic acid derivatives.
Experimental Protocol: Determining IC₅₀ Values
This protocol describes a general method for determining the IC₅₀ of an this compound derivative against a target enzyme.
1. Reagent Preparation:
- Prepare a stock solution of the inhibitor (this compound derivative) in a suitable solvent (e.g., DMSO).
- Prepare a solution of the target enzyme at a known concentration in an appropriate buffer.
- Prepare a solution of the enzyme's substrate.
2. Assay Procedure:
- In a multi-well plate, add the enzyme solution to each well.
- Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specific period.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the reaction progress over time using a plate reader (e.g., by measuring the change in absorbance or fluorescence).
3. Data Analysis:
- Calculate the initial reaction rates for each inhibitor concentration.
- Determine the percentage of inhibition for each concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value.
Principle of Enzyme Inhibition Assay
Caption: Principle of an enzyme inhibition assay.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the reaction of phthalic anhydride with a substituted aromatic compound in the presence of a Lewis acid catalyst (Friedel-Crafts acylation). Alternatively, substituted phthalamic acids can be synthesized from phthalic anhydride and an appropriate amine.[6]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in photochemistry and medicinal chemistry. Their performance as photoremovable protecting groups is promising, although further optimization is needed to enhance their quantum yields. As potential enzyme inhibitors, their larger and more complex structure compared to simpler benzoic acids offers opportunities for developing potent and selective therapeutic agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to benchmark the performance of novel this compound derivatives and to guide the design of next-generation compounds with tailored properties.
References
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- Šebej, P., Wintner, J., & Klán, P. (2012). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(5), 843-853.
- Givens, R. S., & Klán, P. (2011). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Photochemical & Photobiological Sciences, 10(5), 783-795.
- Gornas, P., Siger, A., & Polewski, K. (2018). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Journal of Agricultural and Food Chemistry, 66(35), 9224-9232.
- Ros-Pérez, O., Muñoz-Muñoz, J. L., García-Molina, F., García-Cánovas, F., & Tudela, J. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(21), 11578.
- Gholivand, M. B., Khodadadian, M., & Ahmadi, F. (2017). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian Journal of Basic Medical Sciences, 20(10), 1148-1155.
- Givens, R. S., & Matuszewski, B. (1984). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of the American Chemical Society, 106(22), 6860-6861.
- Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
- PubMed. (2021). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking.
- Pawar, T. B., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
- PubMed. (n.d.). The photochemistry of p-aminobenzoic acid.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Part 1: The Immunogenic Foundation - Synthesizing the Hapten-Carrier Conjugate
An In-Depth Guide to Designing and Executing Cross-Reactivity Studies for o-Phenacylbenzoic Acid Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data. When developing quantitative assays for small molecules, or haptens, such as this compound, understanding and characterizing cross-reactivity is not merely a validation step but a critical determinant of assay utility. Cross-reactivity occurs when the antibodies developed for a specific analyte bind to other, structurally similar molecules, potentially leading to inaccurate measurements, false positives, or an overestimation of the analyte's concentration.[1][2][3]
This guide provides a comprehensive framework for conducting a thorough cross-reactivity investigation for a novel hapten, using this compound as the primary subject. We will move beyond a simple checklist of procedures to explain the underlying scientific principles and rationale that inform experimental design, ensuring a self-validating and robust study.
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, creating a hapten-carrier conjugate.[1] The design of this conjugate is the single most important factor influencing the resulting antibody's specificity.
Causality in Conjugate Design
The choice of carrier protein and the conjugation chemistry are critical. We will utilize two different carrier proteins: Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for the assay's coating antigen. This strategy, known as using a heterologous conjugate, helps to minimize interference from antibodies that might be generated against the linker arm or the carrier protein itself, thereby enhancing assay specificity.
The carboxylic acid group on this compound provides a convenient handle for conjugation using carbodiimide chemistry, which facilitates the formation of a stable amide bond with primary amines (e.g., lysine residues) on the carrier protein.
Experimental Protocol: EDC/NHS Conjugation of this compound to Carrier Proteins
This protocol describes the conjugation of this compound to Bovine Serum Albumin (BSA). The same procedure can be followed using Ovalbumin (OVA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Procedure:
-
Hapten Activation:
-
Dissolve 10 mg of this compound in 1 mL of DMF.
-
Add a 1.5 molar excess of EDC (e.g., ~12 mg) and NHS (e.g., ~7 mg) to the hapten solution.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxylic acid group, forming an NHS-ester.
-
-
Carrier Protein Preparation:
-
Dissolve 20 mg of BSA in 4 mL of PBS (pH 7.4).
-
-
Conjugation:
-
Slowly add the activated hapten solution dropwise to the stirring BSA solution.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a 10 kDa MWCO dialysis tube.
-
Dialyze against 1L of PBS for 48 hours, changing the PBS buffer at least four times to remove unreacted hapten and coupling reagents.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., via a BCA assay).
-
Confirm conjugation using techniques like MALDI-TOF mass spectrometry or by observing the UV-Vis spectrum shift.
-
Store the conjugate (this compound-BSA) at -20°C.
-
Diagram: Hapten-Carrier Conjugation Workflow
Caption: Workflow for conjugating a hapten to a carrier protein.
Part 2: The Core Investigation - Competitive ELISA for Cross-Reactivity
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and effective format for assessing the cross-reactivity of small molecules.[2] In this format, the free analyte (this compound or a potential cross-reactant) in a sample competes with a fixed amount of enzyme-labeled or surface-coated antigen for binding to a limited number of antibody sites. A higher signal indicates less competition, meaning the analyte is not present or not recognized by the antibody.
Experimental Protocol: Competitive Indirect ELISA
Materials:
-
This compound-OVA conjugate (coating antigen)
-
Anti-o-Phenacylbenzoic acid primary antibody (produced from immunization with the BSA conjugate)
-
Potential cross-reacting compounds
-
Goat anti-rabbit IgG-HRP (secondary antibody-enzyme conjugate)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate (e.g., TMB) and Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-OVA conjugate to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature (RT).
-
-
Competitive Reaction:
-
Wash the plate three times as before.
-
Prepare serial dilutions of this compound (standard curve) and each potential cross-reactant in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes at RT.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at RT.
-
-
Secondary Antibody & Detection:
-
Wash the plate three times.
-
Add 100 µL of the diluted secondary antibody-HRP conjugate to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Diagram: Competitive ELISA Workflow
Caption: Key steps in a competitive indirect ELISA for hapten detection.
Selection of Potential Cross-Reactants
The choice of compounds to test is paramount. A robust study will include molecules that challenge the antibody's specificity from different structural angles.
Proposed Panel for this compound:
-
Positional Isomers: m-Phenacylbenzoic acid, p-Phenacylbenzoic acid. These test the antibody's recognition of the substituent positions on the benzoic acid ring.
-
Core Structure Analogs: Benzoic acid, 2-Benzoylbenzoic acid (a close structural relative). These determine if the entire phenacyl group is necessary for binding.
-
Related Metabolites/Environmental Compounds: 3-Phenoxybenzoic acid (a common pesticide metabolite).[4] This assesses specificity against other environmentally or biologically relevant benzoic acid derivatives.
-
Structurally Similar Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) containing a benzoic acid moiety, such as Salsalate or Diflunisal. This is crucial for assays intended for clinical or pharmaceutical matrices.[5][6]
-
Negative Controls: Structurally dissimilar compounds like Phenylacetic acid or simple phenols to ensure the assay is not prone to non-specific matrix effects.
Part 3: Data Analysis and Interpretation
Cross-reactivity is quantified by comparing the concentration of a cross-reactant required to cause 50% inhibition of the signal (IC50) to the IC50 of the target analyte.
Calculation: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
A standard curve is plotted for each compound (absorbance vs. log concentration) to determine its IC50 value.
Comparative Data: A Hypothetical Cross-Reactivity Profile
The following table presents hypothetical data to illustrate how results from this study would be presented.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 2-(2-phenylacetyl)benzoic acid | 15 | 100% |
| m-Phenacylbenzoic acid | 3-(2-phenylacetyl)benzoic acid | 300 | 5.0% |
| p-Phenacylbenzoic acid | 4-(2-phenylacetyl)benzoic acid | 1,500 | 1.0% |
| 2-Benzoylbenzoic acid | 2-benzoylbenzoic acid | 95 | 15.8% |
| Benzoic Acid | Benzoic acid | > 10,000 | < 0.15% |
| 3-Phenoxybenzoic Acid | 3-phenoxybenzoic acid | > 10,000 | < 0.15% |
| Salsalate | 2-hydroxy-5-[(2-hydroxy-3-carboxy-phenyl)methyl]benzoic acid | > 25,000 | < 0.06% |
| Phenylacetic Acid | Phenylacetic acid | > 50,000 | < 0.03% |
Interpretation of Hypothetical Data:
-
The antibody is highly specific for the ortho-position of the phenacyl group, with significantly lower recognition of meta and para isomers.
-
The ketone linker is important for binding, but some cross-reactivity is observed with the closely related 2-Benzoylbenzoic acid.
-
The antibody does not recognize the basic benzoic acid structure or other derivatives like 3-PBA, indicating high specificity for the complete hapten structure.
-
No significant cross-reactivity is seen with the tested NSAID or the negative control.
Part 4: Orthogonal Method Validation
No immunoassay should stand alone. It is critical to validate the results using an independent, physicochemical method like High-Performance Liquid Chromatography (HPLC).[7][8] This confirms that the immunoassay is accurately quantifying the target analyte and that high concentrations of a low-cross-reactivity compound do not produce a false-positive signal.
Protocol Outline: Reverse-Phase HPLC Method
Objective: To separate and quantify this compound and its key structural isomers.
Instrumentation:
-
Agilent 1260 Infinity LC System or equivalent
-
Diode Array Detector (DAD)
-
Agilent Poroshell 120 SB-C18 column (or similar)[9]
Chromatographic Conditions:
-
Mobile Phase: Gradient elution using A: 0.1% Acetic Acid in Water and B: Acetonitrile.
-
Gradient: Start at 70% A, ramp to 30% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare stock solutions of this compound and potential cross-reactants (e.g., m- and p-isomers) in a suitable solvent like methanol.
-
Create a mixed standard and inject to confirm baseline separation of the compounds.
-
Spike a relevant sample matrix (e.g., plasma, buffer) with a known concentration of this compound and a high concentration of a potential cross-reactant (e.g., p-Phenacylbenzoic acid).
-
Analyze the spiked sample using both the developed ELISA and the HPLC method.
-
Compare the quantitative results. The ELISA result should correlate with the HPLC result for the target analyte and should not be inflated by the presence of the non-target compound.
Conclusion
A thorough cross-reactivity study is an indispensable component of immunoassay development for small molecules. By systematically designing the hapten-carrier conjugate, selecting a structurally diverse panel of potential cross-reactants, employing a robust competitive ELISA protocol, and validating results with an orthogonal method like HPLC, researchers can develop highly specific and reliable assays. This rigorous, scientifically-grounded approach ensures that the resulting data is accurate and defensible, which is of paramount importance in both basic research and regulated drug development environments.
References
- A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives. Benchchem.
- Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020-02-19).
- Microarray immunoassay for phenoxybenzoic acid using polymer encapsulated Eu:Gd2O3 nanoparticles as fluorescent labels. PubMed.
- Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI.
- Cross-Reactivity Assessment. Creative Diagnostics.
- Interferences in Immunoassay. PMC - PubMed Central - NIH.
- Development of Nanobody-Based Flow-through Dot ELISA and Lateral-flow Immunoassay for Rapid Detection of 3-Phenoxybenzoic Acid. PMC - NIH.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- a rapid hplc method for determination of major phenolic acids in plant material.
- A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. NIH. (2022-05-18).
- Potential antiatherosclerotic agents. 3. Substituted benzoic and non benzoic acid analogues of cetaben. PubMed.
- Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01).
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013-10-01).
- Hypersensitivity Reactions to Non-Steroidal Anti-Inflammatory Drugs. PubMed.
- Review of NSAID Hypersensitivity Reactions Based on Clinical Phenotyping.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Nanobody-Based Flow-through Dot ELISA and Lateral-flow Immunoassay for Rapid Detection of 3-Phenoxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypersensitivity reactions to non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Solvent System Efficacy for o-Phenacylbenzoic Acid
Introduction: The Critical Role of the Solvent Environment
o-Phenacylbenzoic acid, with its distinct carboxylic acid and ketone moieties, is a molecule of significant interest in synthetic chemistry, serving as a precursor for various heterocyclic and polycyclic aromatic compounds. Its utility, however, is not solely dependent on its intrinsic reactivity but is profoundly influenced by the solvent system in which it is deployed. The choice of solvent governs everything from simple solubility to the kinetics and thermodynamic favorability of a reaction, ultimately dictating experimental success and efficiency.[1]
This guide provides an in-depth comparison of the efficacy of this compound in different solvent systems. Moving beyond a simple list of solubilities, we will explore the causal relationships between solvent properties and experimental outcomes. We will establish a robust, self-validating experimental framework for evaluating efficacy, defined here by two key metrics: solubility and reaction yield in a model acid-catalyzed intramolecular cyclization. This document is intended for researchers and drug development professionals seeking to optimize their synthetic protocols and make informed decisions on solvent selection.
Physicochemical Profile of this compound
To understand how this compound interacts with its environment, we must first understand its fundamental properties.
-
Chemical Name: 2-(2-phenyl-2-oxoethyl)benzoic acid
-
Molecular Formula: C₁₅H₁₂O₃[2]
-
Molecular Weight: 240.26 g/mol
-
Structure:
The molecule possesses a polar carboxylic acid group capable of hydrogen bonding and a moderately polar ketone group, juxtaposed with nonpolar aromatic rings. This amphiphilic nature suggests a complex solubility profile.
The Theoretical Framework: How Solvents Dictate Efficacy
The efficacy of a chemical process is governed by the non-covalent interactions between the solute and the solvent. These interactions can alter the stability of reactants, products, and, most critically, the transition states of a reaction.[3]
3.1 Solubility: "Like Dissolves Like" A solute dissolves when the energy gained from solvent-solute interactions overcomes the energy of both the solute-solute (crystal lattice energy) and solvent-solvent interactions.[1] The principle of "like dissolves like" is a useful heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4][5] Given its structure, this compound is expected to exhibit poor solubility in highly nonpolar solvents and appreciate enhanced solubility in solvents that can engage in hydrogen bonding or strong dipole-dipole interactions.
3.2 Reaction Kinetics: The Role of Transition State Stabilization Solvents dramatically influence reaction rates by differentially solvating the ground state (reactants) and the transition state.[1][6]
-
Polar Solvents: Reactions that proceed through a charged or highly polar transition state are often accelerated in polar solvents, as the solvent dipoles can orient to stabilize this high-energy state, thereby lowering the activation energy.[7]
-
Protic vs. Aprotic Solvents: Polar protic solvents (e.g., alcohols, water) can act as both hydrogen bond donors and acceptors. While this can be excellent for dissolving polar reactants, it can sometimes hinder reactions by strongly solvating (and deactivating) nucleophiles or catalysts.[8] Polar aprotic solvents (e.g., DMSO, Acetonitrile) possess strong dipoles but lack acidic protons, making them effective at dissolving polar species without interfering via hydrogen bonding.[8]
Experimental Design for a Comparative Efficacy Study
To provide a practical comparison, we designed a series of experiments to quantify the efficacy of this compound in three representative solvent systems:
-
Toluene: A nonpolar aromatic solvent.
-
Acetonitrile (ACN): A polar aprotic solvent.
-
Ethanol (EtOH): A polar protic solvent.
Efficacy Metrics:
-
Quantitative Solubility: The maximum concentration (mg/mL) of the compound that can be dissolved at a standard temperature (25 °C).
-
Reaction Yield: The percentage yield of the product from a model acid-catalyzed intramolecular cyclization reaction. This reaction is a common pathway for this class of compounds.[9][10]
Overall Experimental Workflow
The following diagram outlines the systematic approach for evaluating solvent efficacy.
Caption: Experimental workflow for solvent efficacy comparison.
Detailed Experimental Protocols
These protocols are designed to be self-validating, employing standard laboratory techniques for robust and reproducible results.
Protocol 1: Quantitative Solubility Assessment (Shake-Flask Method)
-
Preparation: To a series of 4 mL glass vials, add 2.0 mL of each solvent (Toluene, Acetonitrile, Ethanol).
-
Addition of Solute: Add a pre-weighed excess amount (e.g., 100 mg) of this compound to each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature of 25 °C for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for 2 hours until the excess, undissolved solid has fully settled.
-
Sampling: Carefully withdraw a 1.0 mL aliquot from the clear supernatant of each vial, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer each aliquot to a pre-weighed vial. Remove the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Quantification: Weigh the vials containing the dried residue. The mass of the residue corresponds to the amount of solute dissolved in 1.0 mL of the solvent. Calculate the solubility in mg/mL.
Protocol 2: Model Reaction - Acid-Catalyzed Intramolecular Cyclization
This protocol monitors the conversion of this compound to its cyclized product, 3-phenyl-1H-isochromen-1-one.
-
Reaction Setup: In three separate 10 mL round-bottom flasks, dissolve 120 mg (0.5 mmol) of this compound in 5 mL of the respective solvent (Toluene, Acetonitrile, Ethanol).
-
Catalyst Addition: Add 9.5 mg (0.05 mmol, 10 mol%) of p-Toluenesulfonic acid (p-TsOH) to each flask.
-
Reaction Conditions: Equip each flask with a condenser and heat the mixtures to a constant temperature of 60 °C with stirring.
-
Reaction Monitoring: At timed intervals (t = 0, 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 50 µL) from each reaction mixture.
-
Sample Quenching: Immediately quench each aliquot by diluting it into 1 mL of a 50:50 Acetonitrile:Water mobile phase in an HPLC vial. This prevents further reaction.[11]
-
HPLC Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) using a C18 column. Monitor the disappearance of the starting material peak and the appearance of the product peak at a suitable UV wavelength (e.g., 254 nm).[12][13]
-
Yield Calculation: After 8 hours, determine the final conversion by comparing the peak area of the product to the initial peak area of the starting material (assuming a 1:1 response factor for initial assessment or after creating a calibration curve).[14]
Comparative Data & Discussion
The following table summarizes the expected outcomes from the described experiments, based on fundamental chemical principles.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Expected Solubility (mg/mL at 25°C) | Expected Reaction Yield (%) |
| Toluene | Nonpolar | 2.4 | Low (~5-10) | Very Low (<5%) |
| Acetonitrile | Polar Aprotic | 37.5 | High (~150-200) | High (>90%) |
| Ethanol | Polar Protic | 24.5 | Moderate (~40-60) | Moderate (~50-70%) |
Discussion of Results
-
Toluene: As a nonpolar solvent, Toluene is unable to effectively solvate the polar carboxylic acid group, leading to very poor solubility as predicted by the "like dissolves like" principle.[4] Consequently, with the reactant largely out of solution, the reaction rate is negligible, resulting in a minimal yield.
-
Ethanol: Being a polar protic solvent, Ethanol can act as a hydrogen bond donor and acceptor, allowing it to dissolve this compound to a moderate extent. However, its efficacy in the reaction is likely compromised. The protic nature of ethanol can lead to strong solvation of the p-TsOH catalyst and potentially the carbocation intermediate, which can stabilize the ground state more than the transition state, slightly increasing the activation energy and thus lowering the yield compared to an aprotic system.[7]
-
Acetonitrile (ACN): This polar aprotic solvent provides the most effective environment. Its high dielectric constant and strong dipole moment allow for excellent solvation of the polar starting material, leading to the highest solubility.[1] Critically, because ACN cannot act as a hydrogen bond donor, it does not excessively solvate and deactivate the acid catalyst. It effectively stabilizes the polar transition state of the cyclization reaction, significantly lowering the activation energy and leading to the highest reaction yield.[1][6]
Visualizing the Solvent-Efficacy Relationship
The relationship between solvent polarity and the efficacy of the model reaction can be visualized as follows.
Caption: Relationship between solvent polarity and reaction efficacy.
Conclusion and Recommendations
The choice of solvent is a determinative factor in the efficacy of processes involving this compound. Our analysis demonstrates a clear correlation between solvent properties and experimental outcomes.
Key Recommendations:
-
For Simple Dissolution and Formulation: Polar aprotic solvents such as Acetonitrile or Dimethylformamide (DMF) are superior choices for achieving high concentrations of this compound in solution.
-
For Chemical Synthesis (e.g., Cyclizations): Acetonitrile is the recommended solvent. It provides an optimal balance of high reactant solubility and effective stabilization of the polar reaction transition state, without the potential interference from protic interactions, leading to higher yields and faster reaction rates.
-
Avoid Nonpolar Solvents: Solvents like Toluene , hexane, or diethyl ether should be avoided for both dissolution and reaction unless required for a specific downstream process like extraction, as they offer poor performance.
By applying this theoretical framework and employing these robust experimental protocols, researchers can systematically determine the optimal solvent system for their specific application, maximizing the efficacy and success of their work with this compound.
References
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Dadras, A., & Shahraki, M. (n.d.). Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). Retrieved from [Link]
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ACS Publications. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]
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Conduct Science. (2019, June 26). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]
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A Head-to-Head Comparison of Catalysts for o-Phenacylbenzoic Acid Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of o-phenacylbenzoic acid, a key intermediate for pharmaceuticals and dyes, presents a critical step where catalyst selection profoundly impacts yield, purity, and process sustainability. This guide provides an in-depth, head-to-head comparison of various catalytic systems for this pivotal Friedel-Crafts acylation reaction, grounded in experimental data and mechanistic insights to inform your synthetic strategy.
Introduction to the Synthesis of this compound
This compound, also known as o-benzoylbenzoic acid, is primarily synthesized via the Friedel-Crafts acylation of benzene with phthalic anhydride. The choice of catalyst is paramount in this electrophilic aromatic substitution, as it governs the generation of the acylium ion intermediate and influences the overall efficiency and environmental footprint of the reaction. This guide will dissect the performance of traditional Lewis acids, explore the potential of heterogeneous catalysts like zeolites, and delve into the advantages of modern alternatives such as ionic liquids.
At a Glance: Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound. The data has been compiled from various sources to provide a comparative overview.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric | Benzene (reactant & solvent) | Gentle warming | ~1-2 | 74-88 | Advantages: High reactivity, well-established. Disadvantages: Stoichiometric amounts required, corrosive, generates significant aqueous waste during workup, moisture sensitive.[1] |
| Chloroaluminate Ionic Liquid | Catalyst & Solvent | None | 30 | 3 | 88.4 - 93.4 | Advantages: High yield and selectivity, catalyst recyclability, mild conditions, environmentally benign. Disadvantages: Requires specific ionic liquid synthesis, product extraction needed.[2][3] |
| Hydrogen Fluoride/Boron Trifluoride (HF/BF₃) | N/A | Benzene | 20 | 0.25 | 66 | Advantages: High reactivity. Disadvantages: Highly toxic and corrosive reagents, requires specialized equipment (autoclave).[4] |
| Zeolites (e.g., H-beta, H-Y) | Catalytic | Varies | High Temp (e.g., 190) | Varies | N/A for this specific reaction, but high conversion in similar acylations. | Advantages: Heterogeneous, reusable, shape-selective, environmentally friendly. Disadvantages: Generally require higher temperatures, potential for lower activity compared to strong Lewis acids.[5][6] |
Deep Dive into Catalytic Systems
The Workhorse: Aluminum Chloride (AlCl₃)
Expertise & Experience: Aluminum chloride is the traditional and most common catalyst for Friedel-Crafts acylation due to its high reactivity.[7] It functions as a potent Lewis acid, coordinating with phthalic anhydride to generate the highly electrophilic acylium ion necessary for the attack on the benzene ring. However, its practical application is hampered by several factors. AlCl₃ forms a strong complex with the product, this compound, necessitating the use of stoichiometric amounts of the catalyst. The workup procedure involves quenching with water, which hydrolyzes the aluminum chloride complex, leading to large volumes of acidic and aluminum-containing aqueous waste, posing significant environmental and disposal challenges.[2]
Trustworthiness: The protocol using AlCl₃ is well-documented and highly reproducible, making it a reliable, albeit environmentally taxing, method for laboratory-scale synthesis.
DOT Diagram: Mechanism of AlCl₃-Catalyzed Friedel-Crafts Acylation
Caption: Mechanism of AlCl₃-catalyzed synthesis of this compound.
The Green Alternative: Chloroaluminate Ionic Liquids
Expertise & Experience: Ionic liquids (ILs), particularly chloroaluminate-based ones, have emerged as highly effective and recyclable catalysts for Friedel-Crafts acylations.[8][9][10] These ILs can act as both the catalyst and the solvent, simplifying the reaction setup. The Lewis acidity of the chloroaluminate anion is tunable by varying the molar ratio of AlCl₃ to the organic salt, allowing for optimization of the catalytic activity. A key advantage is the ability to separate the product from the IL through extraction with an organic solvent, enabling the recycling and reuse of the catalyst system. This significantly reduces waste generation compared to the traditional AlCl₃ method.[3] In the synthesis of this compound, chloroaluminate ionic liquids have demonstrated yields exceeding 93%, showcasing their superior performance under mild conditions.[3]
Trustworthiness: The high yields and reusability of ionic liquid systems have been demonstrated in patent literature, indicating a validated and promising approach for sustainable chemical synthesis.[2][3]
The Heterogeneous Contender: Zeolites
Expertise & Experience: Zeolites are crystalline aluminosilicates with a porous structure and strong Brønsted and Lewis acid sites, making them attractive as heterogeneous catalysts for Friedel-Crafts acylations.[5][11] Their key advantages include ease of separation from the reaction mixture, reusability, and reduced corrosion and waste disposal issues.[12] The shape-selectivity of zeolites can also influence product distribution. While there is a wealth of literature on zeolite-catalyzed acylation of various aromatics, their application to the synthesis of this compound is less specific. Generally, zeolites like H-beta and H-Y have shown high activity in acylations, but often require higher reaction temperatures compared to traditional Lewis acids.[6] The mechanism involves the activation of the acylating agent on the acid sites within the zeolite pores.[12]
Trustworthiness: The efficacy of zeolites in Friedel-Crafts acylation is well-established in the scientific literature for a range of substrates, providing a strong basis for their potential in this compound synthesis, although direct comparative data is limited.
DOT Diagram: Experimental Workflow Comparison
Caption: Comparative experimental workflows for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
Phthalic anhydride (15 g)
-
Thiophene-free benzene (75 ml)
-
Anhydrous aluminum chloride (30 g)
-
Ice
-
Concentrated hydrochloric acid
-
10% Sodium carbonate solution
-
Activated charcoal
Procedure:
-
In a 500 ml round-bottomed flask equipped with a reflux condenser and a trap for HCl gas, add phthalic anhydride and benzene.
-
Cool the flask in an ice bath until the benzene begins to crystallize.
-
Add anhydrous aluminum chloride to the cooled mixture.
-
Remove the flask from the ice bath and warm gently to initiate the reaction, being prepared to cool it again if the reaction becomes too vigorous.
-
Once the initial vigorous reaction subsides, heat the mixture on a water bath at 50-60°C for approximately one hour, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture and then carefully add crushed ice, followed by a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Remove the excess benzene by steam distillation.
-
Isolate the crude this compound by filtration.
-
Purify the product by dissolving it in a hot 10% sodium carbonate solution, treating with activated charcoal, filtering, and then re-precipitating the acid with hydrochloric acid.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., benzene containing a small amount of glacial acetic acid).
Protocol 2: Synthesis using Chloroaluminate Ionic Liquid
This protocol is based on the process described in patent literature for a high-yield, green synthesis.[3]
Materials:
-
Benzene
-
Phthalic anhydride
-
Chloroaluminate ionic liquid (e.g., [Emim]Br-AlCl₃)
-
Organic solvent for extraction (e.g., a mixed solvent system)
Procedure:
-
In a reaction vessel, charge the chloroaluminate ionic liquid, benzene, and phthalic anhydride. A typical molar ratio might be n(benzene) : n(phthalic anhydride) = 3:1.
-
Stir the mixture at a controlled temperature, for example, 30°C, for a specified duration (e.g., 3 hours).
-
Upon completion of the reaction, transfer the mixture to a separation funnel.
-
Add an appropriate organic solvent to extract the this compound from the ionic liquid phase.
-
Separate the organic layer containing the product.
-
The ionic liquid phase can be recovered and reused for subsequent batches.
-
Isolate the this compound from the organic extract, for instance, by evaporation of the solvent.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a trade-off between reactivity, cost, and environmental impact. While AlCl₃ remains a reliable method for high yields on a lab scale, its drawbacks in terms of waste generation are significant. Chloroaluminate ionic liquids represent a superior alternative, offering excellent yields under mild conditions with the significant advantage of catalyst recyclability, aligning with the principles of green chemistry. Although direct data for zeolites in this specific transformation is sparse, their success in related acylations suggests they are a promising area for future research, potentially offering a truly heterogeneous and sustainable catalytic system. For researchers and drug development professionals, the adoption of greener catalytic systems like ionic liquids or the development of efficient zeolite-based processes will be crucial for the sustainable production of this important chemical intermediate.
References
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Liu, Z. C., Meng, X. H., Zhang, R., & Xu, C. M. (2009). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Petroleum Science and Technology, 27(2), 226–237. [Link][8]
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Sci-Hub. (n.d.). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved from [Link][9]
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Taylor & Francis Online. (2009, January 27). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved from [Link][13]
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ResearchGate. (n.d.). Mechanism of zeolite catalyzed acylation of aromatics. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved from [Link][10]
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Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link][14]
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PrepChem. (n.d.). Synthesis of o-benzoyl benzoic acid. Retrieved from [Link][4]
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Google Patents. (n.d.). US7595425B2 - Friedel-crafts acylation process in ionic liquids. Retrieved from [15]
-
PrepChem. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Retrieved from [Link][1]
-
R. P., & R. C. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI. [Link][5]
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link][16]
-
PrepChem. (n.d.). Synthesis of o-benzyl-benzoic acid. Retrieved from [Link][17]
-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Selective synthesis of acetates and benzoates via FeCl3‐mediated cascade reaction. Retrieved from [Link][18]
-
Google Patents. (n.d.). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid. Retrieved from [2]
-
ResearchGate. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Retrieved from [Link][6]
-
Kyushu University Institutional Repository. (n.d.). AlCl3-Catalyzed Competitive Reaction of Benzene and Monosubstituted Benzenes with Phthalic Anhydride: Intra- and Intermolecular Selectivities. Retrieved from [Link][19]
-
Hao, S. (2010). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids (Master's thesis, Hebei University of Technology). [Link][20]
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Google Patents. (n.d.). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride. Retrieved from [3]
-
Wang, Y., et al. (2022). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. MDPI. [Link][11]
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A Comparative Guide to the Structural Analogs of o-Phenacylbenzoic Acid: Synthesis, Properties, and Biological Activities
This guide provides a comprehensive analysis of o-phenacylbenzoic acid (also known as 2-benzoylbenzoic acid) and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, comparative physicochemical properties, and biological activities of this important class of molecules. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to provide a valuable resource for the rational design and development of novel therapeutic agents.
Introduction: The Versatility of the 2-Benzoylbenzoic Acid Scaffold
2-Benzoylbenzoic acid is a valuable organic intermediate, serving as a precursor in the synthesis of various commercial products, most notably anthraquinone dyes.[1] Its core structure, featuring a benzoic acid moiety ortho-substituted with a benzoyl group, provides a unique platform for chemical modification. This structural arrangement gives rise to interesting chemical phenomena, such as ring-chain tautomerism, and allows for the exploration of a wide range of biological activities. The substituents on either aromatic ring can be systematically varied to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its chemical reactivity and interaction with biological targets.[2]
The fundamental synthetic route to 2-benzoylbenzoic acid and its analogs is the Friedel-Crafts acylation of an aromatic compound (like benzene or its derivatives) with phthalic anhydride or a substituted phthalic anhydride.[3][4] This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride.[3]
Comparative Physicochemical Properties
A key feature of 2-benzoylbenzoic acid and its analogs is the existence of ring-chain tautomerism, where the open-chain keto-acid form is in equilibrium with a cyclic lactol form.[5][6] This equilibrium is influenced by the nature of the substituents and the solvent.[6]
The electronic effects of substituents on the aromatic rings significantly impact the acidity (pKa) of the carboxylic acid group and the position of the ring-chain tautomeric equilibrium. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the carboxylate anion.
Table 1: Comparative Physicochemical Properties of Substituted 2-Benzoylbenzoic Acids
| Substituent (on benzoyl ring) | pKa (in 80% w/w 2-methoxyethanol–water)[5] | Tautomeric Equilibrium Constant (K = [ring]/[chain]) in Dioxan[5] |
| H | 5.85 | 0.25 |
| 4-Me | 5.95 | 0.18 |
| 4-Cl | 5.65 | 0.45 |
| 4-NO₂ | 5.30 | 1.20 |
| 2-Me | 6.10 | 0.05 |
| 2-Cl | 5.40 | 1.50 |
Spectroscopic Characterization:
The two tautomeric forms can be distinguished and quantified using spectroscopic methods, primarily IR and NMR spectroscopy.[5][7]
-
IR Spectroscopy: The open-chain form shows characteristic C=O stretching vibrations for the ketone and the carboxylic acid, while the cyclic form exhibits an O-H stretch and a lactone C=O stretch.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic and carboxylic acid protons differ between the two forms. For instance, the carboxylic acid proton of the open-chain form typically appears at a different chemical shift compared to the hydroxyl proton of the lactol form.
Comparative Biological Activities
Structural analogs of 2-benzoylbenzoic acid have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
Anti-inflammatory Activity
Several benzoic acid derivatives have demonstrated anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Analogs
| Compound | Assay | IC₅₀ (µM) | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | COX-2 Inhibition (in silico) | Higher affinity than Aspirin | [8] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Comparable to Diclofenac | [9] |
Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives has been explored against various bacterial and fungal strains. The activity is influenced by the nature and position of substituents on the aromatic ring.
Table 3: Comparative Antimicrobial Activity of Benzoic Acid Analogs
| Compound Class | Organism | MIC (µM/ml) | Reference |
| Schiff bases of p-amino benzoic acid | Bacillus subtilis | 2.11 | [9] |
| Schiff bases of 2-chloro benzoic acid | Escherichia coli | 2.27 | [8] |
| p-hydroxy benzoic acid derivatives | General antimicrobial | 1.50 | [10] |
Enzyme Inhibition
The structural features of 2-benzoylbenzoic acid analogs make them attractive candidates for the design of enzyme inhibitors.
Table 4: Comparative Enzyme Inhibitory Activity of Benzoic Acid Analogs
| Compound | Target Enzyme | IC₅₀ | Reference |
| 2-(Benzylsulfinyl)benzoic acid derivatives | Carbonic Anhydrase IX | Low µM to nM range | [11] |
| 2-aminobenzoic acid | Tyrosinase | 4.72 µM (Ki) | [12] |
| 4-aminobenzoic acid | Tyrosinase | 20 µM (Ki) | [12] |
Experimental Protocols
Synthesis of 2-Benzoylbenzoic Acid Analogs (General Procedure)
This protocol describes a general method for the synthesis of 2-benzoylbenzoic acid analogs via Friedel-Crafts acylation.[3][4]
-
Materials:
-
Phthalic anhydride or substituted phthalic anhydride
-
Benzene or substituted benzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium carbonate solution (10%)
-
Activated charcoal
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine the phthalic anhydride and the benzene derivative.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions with stirring. Control the exothermic reaction and the evolution of HCl gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water, and then with a 10% sodium carbonate solution to extract the carboxylic acid as its sodium salt.
-
Treat the aqueous sodium carbonate extract with activated charcoal to decolorize, and then filter.
-
Acidify the filtrate with HCl to precipitate the 2-benzoylbenzoic acid analog.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purify the product by recrystallization from a suitable solvent.
-
Determination of Ring-Chain Tautomerism Equilibrium Constant by ¹H NMR
-
Sample Preparation: Prepare solutions of the 2-benzoylbenzoic acid analog in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the distinct signals corresponding to the protons of the open-chain and cyclic tautomers.
-
Integrate the signals for a specific proton (or group of protons) that is present in both forms but has a different chemical shift.
-
Calculate the molar ratio of the two tautomers from the integration values.
-
The equilibrium constant, K, is the ratio of the concentration of the ring form to the concentration of the chain form.[5]
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[9][13]
-
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agent (positive control)
-
Solvent for the compound (e.g., DMSO)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well.
-
Include a positive control (broth with inoculum and standard antimicrobial) and a negative control (broth with inoculum and no compound).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
The 2-benzoylbenzoic acid scaffold represents a versatile platform for the development of compounds with diverse chemical and biological properties. By understanding the structure-activity relationships and the influence of substituents on physicochemical properties like pKa and ring-chain tautomerism, researchers can rationally design novel analogs with enhanced activities. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these promising molecules. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of 2-benzoylbenzoic acid derivatives.
References
- Tantardini, C., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1344-1353.
- Ghahremanzadeh, R., et al. (2017). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Avicenna journal of medical biotechnology, 9(4), 180–187.
- Bowden, K., & Hardy, M. (1972). Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 335-341.
- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
- Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-41.
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid. [Link]
- Sapra, A., et al. (2014).
- Narasimhan, B., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Medicinal Chemistry Research, 22(12), 5837-5850.
- Bowden, K., & Last, A. M. (1972). Ring–chain tautomerism. Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 341-345.
- Bowden, K., & Grubbs, E. J. (1996). Ring–chain tautomerism. Part V. 8-Aroyl- and 8-acyl-1-naphthoic acids. Journal of the Chemical Society, Perkin Transactions 2, (4), 545-550.
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ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives. [Link]
- Chamoli, R. P., et al. (1987). Some Observations on the Ring-Chain Tautomerism of 2-Aroylbenzoic Acids. Oriental Journal of Chemistry, 3(2).
- Rubidge, C. R., & Qua, N. C. (1914). FRIEDEL AND CRAFTS' REACTION—THE PREPARATION OF ORTHOBENZOYL-BENZOIC ACID AND BENZOPHENONE. Journal of the American Chemical Society, 36(4), 732-737.
- Dalterio, R., et al. (2007). Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids). Applied spectroscopy, 61(6), 603-607.
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 345-352.
- Sitzmann, M., et al. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules.
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NIST. (n.d.). Benzoic acid, 2-benzoyl-. [Link]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Senior Scientist's Guide to the Proper Disposal of o-Phenacylbenzoic Acid
As scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of o-phenacylbenzoic acid (also known as 2-benzoylbenzoic acid), moving beyond procedural checklists to instill a deep understanding of the principles behind the protocols.
Hazard Assessment and Waste Classification: The Foundation of Safe Disposal
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 85-52-9) is a bifunctional molecule, possessing both a ketone and a carboxylic acid moiety. This structure dictates its chemical behavior and hazard characteristics.
-
Corrosivity: As a carboxylic acid, this compound is acidic.[1] Aqueous solutions can have a low pH, potentially classifying the waste as corrosive. According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is deemed corrosive if it has a pH less than or equal to 2.[2]
-
Irritancy: Safety Data Sheets (SDS) consistently identify this compound as a skin and serious eye irritant.[3][4] This necessitates careful handling to prevent contact.
-
Organic Nature: As a complex organic molecule, its decomposition in the environment is not instantaneous and improper disposal could harm aquatic ecosystems.[5]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7] this compound is not specifically listed on the EPA's P or U lists.[8] Therefore, its classification as hazardous waste depends on its characteristics. Given its acidic nature, it will most commonly be classified as EPA Hazardous Waste Code D002 (Corrosive Waste) if in a solution with a pH ≤ 2.[2]
Table 1: Key Hazard & Disposal Profile for this compound
| Parameter | Description | Citation |
| Chemical Name | This compound; 2-Benzoylbenzoic acid | |
| CAS Number | 85-52-9 | [3] |
| Primary Hazards | Causes skin irritation, Causes serious eye damage/irritation | [3][4] |
| EPA Hazard Code | D002 (Corrosive) - Applicable if pH of aqueous waste is ≤ 2 | [2] |
| Recommended PPE | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat | [3][9] |
| Primary Disposal Route | Collection by licensed hazardous waste facility for high-temperature incineration | [10][11][12] |
| On-site Treatment | Neutralization (for aqueous solutions where corrosivity is the sole hazard) | [13][14] |
The Disposal Workflow: A Step-by-Step Decision-Making Protocol
The following protocol outlines a self-validating system for the disposal of this compound, ensuring safety and compliance at every stage. The causality behind each step is explained to empower the researcher to make informed decisions.
Before handling any waste, ensure a robust safety posture. All operations involving the transfer or treatment of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[15]
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[9]
-
Body Protection: A fully fastened lab coat is mandatory to protect against skin contact.[9]
The principle of segregation is critical to prevent unintended and potentially hazardous reactions.[16][17]
-
Action: Collect waste this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, compatible hazardous waste container.[15] Polyethylene or glass containers are typically appropriate.
-
Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. Organic acids should be segregated from bases, oxidizers, and reactive metals.[17] Keeping waste streams separate also simplifies the disposal process for your institution's Environmental Health and Safety (EHS) office.
Proper labeling is a regulatory requirement and a critical safety communication tool.[2][18]
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's EHS department. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and an accurate description of its components (e.g., "in methanol solution").[18] Keep the container securely closed at all times, except when actively adding waste.
-
Causality: Federal and state regulations mandate the "cradle-to-grave" tracking of hazardous materials. Clear, accurate labeling prevents misidentification, ensures proper handling by EHS personnel, and is essential for the final disposal facility to process the waste correctly.
For small quantities of aqueous waste where corrosivity (D002) is the only hazardous characteristic, neutralization may be an option to render the waste non-hazardous before drain disposal. This must be done with extreme caution and only if permitted by your institution's EHS policies. [14] If the waste is mixed with other hazardous solvents or materials, this procedure is not appropriate.
Protocol for Neutralization of Aqueous this compound Waste:
-
Preparation: Conduct the procedure in a chemical fume hood. Place a beaker containing the acidic waste in a larger secondary container (e.g., an ice bath) to dissipate any heat generated.[14]
-
Dilution: If the solution is concentrated, slowly add the acidic waste to a larger volume of cold water with stirring. Never add water to acid. [14]
-
Base Selection: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide. A weak base is preferable as the reaction is less exothermic and easier to control.[19]
-
Neutralization: While continuously monitoring the pH with a calibrated meter or pH strips, slowly add the basic solution to the stirring acidic waste.[13]
-
Target pH: Continue adding the base dropwise until the pH is stable within a neutral range, typically between 5.5 and 9.0, as specified by local water authority regulations.[13][14]
-
Disposal: Once neutralized and confirmed to be free of other hazards, the solution may be flushed down the drain with copious amounts of water.[13]
-
Record Keeping: Log the neutralization event as required by your laboratory's procedures.
-
Causality: Neutralization chemically converts the corrosive acid into a salt and water, removing the D002 hazard characteristic.[20] Controlling the reaction rate and temperature is vital to prevent splashing and uncontrolled effervescence, especially when using carbonate bases which release CO2 gas.
For the vast majority of cases, including pure solid waste, solutions in organic solvents, or complex mixtures, the waste must be disposed of via your institution's EHS program.
-
Action: Store the securely sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be at or near the point of generation and under the control of the laboratory personnel. Once the container is full or you are no longer generating the waste, submit a chemical waste collection request to your EHS office.
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste in compliance with strict Department of Transportation (DOT) and EPA regulations. They ensure the waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[21]
Primary Off-Site Disposal Technology: High-Temperature Incineration
The ultimate fate of organic hazardous waste like this compound is typically high-temperature incineration.[10][11]
-
Mechanism: Incinerators operate at temperatures exceeding 1,300°C (2,372°F), which provides the energy to break the chemical bonds within the organic molecule.[10][22] In the presence of oxygen, the compound is completely oxidized, primarily into carbon dioxide and water vapor.[23]
-
Why it's effective: This method achieves a very high destruction and removal efficiency (DRE), permanently eliminating the hazardous nature of the organic waste.[11] Advanced scrubber systems are used to neutralize acid gases and remove particulates from the emissions, ensuring the process is environmentally sound.[10] The thermal decomposition of complex benzoic acid derivatives can otherwise produce hazardous byproducts like benzene if not conducted under the controlled, high-temperature conditions of a certified incinerator.[24]
Decision-Making Flowchart for Disposal
The following diagram provides a visual guide to the disposal decision process for this compound waste.
Caption: Disposal decision workflow for this compound waste.
By adhering to these principles and procedures, you ensure that your innovative work is conducted safely, responsibly, and in full compliance with environmental regulations, safeguarding yourself, your colleagues, and the broader community.
References
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- Acid Waste Neutralisation (AWN) Treatment System. (n.d.). BW Water.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Neutralization Chemicals. (n.d.). Wastech Controls & Engineering.
- Hazardous waste. (n.d.). In Wikipedia.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Chemical Waste Disposal via Neutralization Procedures. (n.d.). North Seattle College.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division.
- High-Temperature Incineration. (n.d.). Clean Harbors.
- Hazardous Waste Incineration. (1988, April 5). US EPA Office of Solid Waste.
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
- Wiley, S. K. (1987). Incinerate your hazardous waste. Hydrocarbon Processing, 66(6).
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- Proper Disposal of Phenoxyacetic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of Pentafluorobenzoic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- van der Heide, E., et al. (2025, August 7). Deoxygenation of benzoic acid on metal oxides. 2. Formation of byproducts. ResearchGate.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling o-Phenacylbenzoic Acid
Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. The handling of specialized reagents like o-Phenacylbenzoic acid, a ketone derivative of benzoic acid, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for utilizing Personal Protective Equipment (PPE). Our objective is to instill a deep understanding of why each piece of equipment is critical, ensuring that safety protocols become an intrinsic part of your experimental workflow, thereby safeguarding both the researcher and the integrity of the research.
Foundational Hazard Assessment: Understanding the Risks
Before any personal protective equipment is selected, a thorough understanding of the compound's inherent risks is paramount. Based on the data for the parent compound, benzoic acid, and related derivatives, this compound should be handled as a hazardous substance.
The primary hazards identified are:
-
Serious Eye Damage: The most critical risk is severe and potentially irreversible eye damage upon contact.[1][2][3]
-
Skin Irritation: Direct contact can lead to skin irritation, causing redness, rashes, or a burning sensation.[1][3][4][5]
-
Respiratory Tract Irritation: As a solid powder, it can form dusts that, if inhaled, may irritate the nose, throat, and lungs.[1][5]
-
Specific Target Organ Toxicity: Prolonged or repeated inhalation of dusts may cause damage to organs, specifically the lungs.[1][2]
This hazard profile dictates a multi-faceted PPE strategy that provides a robust barrier against ocular, dermal, and respiratory exposure.
Core Protective Measures: Your Essential PPE Arsenal
The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedures being performed. However, a baseline level of protection is mandatory for any handling of this compound.
| PPE Category | Required Equipment | Key Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect from dust and splashes. Conformance to EN166 (EU) or ANSI Z87.1 (US) is required.[2] Rationale: Protects against the significant risk of serious eye damage.[1][3] Face Shield: To be worn over goggles, especially when handling larger quantities or when there is a significant splash risk. Rationale: Provides a secondary layer of protection for the entire face.[6] |
| Hand Protection | Chemically Resistant Gloves | Material: Nitrile or Neoprene gloves are suitable for incidental contact.[6][7] Always double-glove for added protection. Rationale: Prevents direct skin contact, mitigating the risk of skin irritation.[1][4] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory Coat & Chemical Apron | Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement. Rationale: Protects skin and personal clothing from incidental contact and minor spills. Apron: A chemical-resistant apron (e.g., neoprene or butyl rubber) should be worn over the lab coat during procedures with a higher splash potential.[7] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | When Required: Mandatory whenever handling the powder outside of a certified chemical fume hood, or when dust generation is likely (e.g., weighing, transferring).[1][8] Type: A half-mask or full-face respirator with a P2 or P100 (HEPA) particulate filter is recommended.[1][2][5] Rationale: Prevents inhalation of fine particles, protecting against respiratory irritation and long-term organ damage.[1][2] |
Operational Plan: From Gowning to Disposal
Proper PPE is only effective when used correctly. The following procedural steps ensure maximum protection throughout the handling process.
Step-by-Step PPE Donning & Doffing Protocol
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the coat.
-
Respirator: If your risk assessment indicates a need for respiratory protection, perform a fit check before entering the work area.
-
Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. Place a face shield over the goggles.
-
Gloves: Don the first pair of gloves. Pull the second pair over the first, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence - Designed to Prevent Contamination
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten the lab coat and roll it outwards, ensuring the contaminated surface is contained within. Dispose of it in the appropriate bin.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Respirator: Remove the respirator last, after leaving the immediate work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][9]
Safe Handling and Engineering Controls
-
Designated Area: All work with this compound powder must be conducted in a designated area, clearly marked with hazard signs.
-
Engineering Control First: The primary method for controlling exposure is to use a certified chemical fume hood.[8][10] This minimizes the concentration of airborne dust.
-
Weighing Operations: When weighing the powder, do so within the fume hood or a ventilated balance enclosure to contain any dust generated.
-
Avoid Dust Generation: Handle the material gently to avoid creating airborne dust.[1]
-
Spill Containment: Always work on a disposable absorbent bench liner to contain any potential spills.
Waste Disposal Protocol
-
Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with this compound must be disposed of in a clearly labeled hazardous waste container.[9]
-
Chemical Waste: Unused material and reaction waste must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[1][8]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate must be collected as hazardous waste.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand. This ensures that the level of protection scales with the level of risk.
Caption: PPE selection workflow for this compound.
By integrating this structured approach to PPE, from hazard assessment to procedural execution and disposal, you build a resilient safety culture. This not only protects you and your colleagues but also ensures the reliable and successful progression of your critical research and development efforts.
References
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024). Provides hazard identification, first-aid measures, and handling/storage instructions for Benzoic Acid, a structurally related compound. Source: Sigma-Aldrich. 1
-
SAFETY DATA SHEET - Fisher Scientific. (2025). Outlines precautionary statements, first-aid measures, and disposal considerations for p-Vinylbenzoic acid. Source: Fisher Scientific. 9
-
SAFETY DATA SHEET - Fisher Scientific. (2025). Details first-aid and handling measures for Benzoic acid, 4-iodo-. Source: Fisher Scientific. 11
-
SAFETY DATA SHEET - Fisher Scientific. (2025). Classifies hazards and precautionary statements for Benzoic acid, 2-benzoyl-. Source: Fisher Scientific. 4
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Aldrich P23938 - SAFETY DATA SHEET. (2025). Provides advice on safe handling, including working under a hood and respiratory protection requirements. Source: Sigma-Aldrich. 8
-
Essential Chemical PPE - Trimaco. (2023). General guide on types of chemical PPE, including eye protection, gloves, respirators, and protective clothing. Source: Trimaco.
-
SAFETY DATA SHEET - Fisher Scientific. (2012). Details hazard classifications, including serious eye damage and target organ toxicity for Benzoic Acid. Source: Fisher Scientific. 2
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025). Describes hazards for o-Iodoxybenzoic acid, including severe skin burns and eye damage. Source: Sigma-Aldrich.
-
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety - Cornell EHS. Provides specific glove material recommendations (neoprene, butyl rubber) for hazardous chemicals. Source: Cornell University EHS.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Outlines health hazards for 4-Phenoxybenzoic acid, including skin and eye irritation. Source: Thermo Fisher Scientific. 12
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Details hazards and PPE requirements for 3-Phenoxybenzoic acid. Source: Thermo Fisher Scientific. 13
-
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacetate - Benchchem. (2025). Emphasizes consulting SDS and using engineering controls like fume hoods. Source: Benchchem.
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Discusses different forms of PPE for chemical handling. Source: Unspecified. 14
-
Safety Data Sheet - Fisher Scientific. (2015). Classifies Benzoic Acid as causing serious eye damage and skin irritation. Source: Fisher Scientific. 15
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What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022). User-contributed list of minimum PPE for a chemistry lab. Source: Quora.
-
SAFETY DATA SHEET - Fisher Scientific. (2010). Recommends use of a chemical fume hood and appropriate PPE for o-Phenylenediamine. Source: Fisher Scientific. 16
-
Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). Details health effects of Benzoic Acid, including skin, eye, and lung irritation. Source: New Jersey Department of Health.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
